CH 275
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C74H98N14O14S2 |
|---|---|
分子量 |
1471.8 g/mol |
IUPAC名 |
(7R,13S,25S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57?,58+,59?,60+,61?,62?,63?,64?/m1/s1 |
InChIキー |
LFOPEPKKBBIGHF-WYLLCTFKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Dichotomy of CH 275: A Technical Guide to Two Distinct Mechanisms of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
The designation "CH 275" presents a notable ambiguity in scientific literature, referring to two separate and functionally distinct molecular entities. This technical guide provides an in-depth exploration of the core mechanism of action for both compounds, clarifying their respective targets, signaling pathways, and pharmacological effects. It is imperative for researchers to distinguish between these molecules to ensure the accuracy and validity of their investigations.
The first entity is a potent and selective peptide agonist for the somatostatin (B550006) receptor 1 (sst1), with potential applications in neurodegenerative diseases. The second, more commonly known as MS-275 or Entinostat, is a class I histone deacetylase (HDAC) inhibitor investigated primarily for its anticancer properties. This guide will address each compound separately, beginning with the sst1 agonist.
Part 1: this compound - A Selective Somatostatin Receptor 1 Agonist
This compound is a peptide analog of somatostatin that demonstrates high selectivity for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular events with potential therapeutic implications, particularly in the context of Alzheimer's disease.[1]
Core Mechanism of Action
As an agonist, this compound binds to and activates the sst1 receptor.[1][2][3][4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation by this compound initiates intracellular signaling through associated G-proteins. The primary downstream effect of sst1 activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway can influence a variety of cellular processes.
In the context of Alzheimer's disease research, a significant consequence of this compound-mediated sst1 activation is the stimulation of neprilysin activity.[1] Neprilysin is a key enzyme responsible for the degradation of amyloid-beta (Aβ) peptides. By enhancing neprilysin activity, this compound can promote the clearance of Aβ plaques, a hallmark pathology of Alzheimer's disease.[1] Furthermore, this compound has been shown to attenuate the release of somatostatin in the nucleus accumbens, indicating a role in neurotransmitter modulation.[3][4]
Data Presentation: Receptor Binding and Potency
The selectivity of this compound for sst1 over other somatostatin receptor subtypes is a defining characteristic. The following table summarizes the quantitative data on its binding affinity (Ki) and inhibitory concentration (IC50) for human somatostatin receptors.
| Receptor Subtype | K_i (nM) | IC_50 (nM) |
| sst1 | 52 | 30.9 |
| sst2 | - | >10,000 |
| sst3 | - | 345 |
| sst4 | - | >1,000 |
| sst5 | - | >10,000 |
| Data sourced from MedChemExpress and Tocris Bioscience.[1][3] |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway initiated by the binding of this compound to the sst1 receptor.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors:
-
Objective: To determine the binding affinity (Ki) and IC50 of this compound for human somatostatin receptor subtypes.
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human somatostatin receptor subtypes (sst1-5).
-
Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]-SRIF-14 or a subtype-selective radioligand).
-
Procedure:
-
Cell membranes are prepared from the transfected cell lines.
-
A constant concentration of the radioligand is incubated with the cell membranes in a binding buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Neprilysin Activity Assay:
-
Objective: To measure the effect of this compound on neprilysin activity in a cellular context.
-
Cell Culture: Primary neuron-based cell culture (e.g., a mixture of wildtype hippocampal, cortical, and striatal neurons).
-
Substrate: A fluorogenic neprilysin substrate (e.g., Thiorphan-sensitive substrate).
-
Procedure:
-
Primary neurons are cultured to an appropriate confluency.
-
Cells are treated with this compound (e.g., 100 nM) for a specified period.
-
A control group of cells is treated with vehicle.
-
The fluorogenic neprilysin substrate is added to the cell culture medium.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the neprilysin activity.
-
The activity in the this compound-treated group is compared to the vehicle-treated control group to determine the effect of the compound.
-
Part 2: MS-275 (Entinostat) - A Class I Histone Deacetylase Inhibitor
In some literature, "compound 275" refers to MS-275, also known as Entinostat. This is a benzamide-based, orally available inhibitor of class I histone deacetylases (HDACs).[5][6] Its mechanism of action is fundamentally different from the sst1 agonist and is primarily centered on epigenetic modulation, with significant implications for cancer therapy.
Core Mechanism of Action
MS-275 selectively inhibits class I HDACs, particularly HDAC1 and HDAC3.[5][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, MS-275 causes an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes.
A key target gene that is upregulated by MS-275 is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[5][7] Increased expression of p21 leads to cell cycle arrest, typically in the G1 phase.[5] At higher concentrations, MS-275 can induce apoptosis through the intrinsic mitochondrial pathway.[7] This is often preceded by an increase in reactive oxygen species (ROS) and is associated with the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[7]
Recent studies have also highlighted the role of MS-275 in metabolic reprogramming in cancer cells and in enhancing GLP-1 receptor agonism, suggesting its potential in treating metabolic disorders.[8][9]
Data Presentation: HDAC Inhibition Profile
The following table summarizes the IC50 values of MS-275 for various HDAC isoforms, demonstrating its selectivity for class I HDACs.
| HDAC Isoform | IC_50 (µM) |
| HDAC1 | 0.18 - 0.51 |
| HDAC3 | 0.74 - 1.7 |
| HDAC6 | >100 |
| HDAC8 | 44.9 |
| Data sourced from Selleck Chemicals and Tocris Bioscience.[5][6] |
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action of MS-275 as a class I HDAC inhibitor.
Experimental Protocols
HDAC Activity Assay (Cell-Free):
-
Objective: To determine the IC50 of MS-275 for specific HDAC isoforms.
-
Enzymes: Recombinant human HDACs (e.g., HDAC1, HDAC3).
-
Substrate: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Procedure:
-
Diluted HDAC enzyme is mixed with an assay buffer.
-
Various concentrations of MS-275 are added to the enzyme solution and pre-incubated.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The mixture is incubated at 30°C for a defined period.
-
The reaction is stopped, and the deacetylated, fluorescent product is developed by adding a developer solution (e.g., trypsin).
-
Fluorescence is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the MS-275 concentration.
-
Cell Proliferation Assay (Neutral Red Assay):
-
Objective: To assess the anti-proliferative effects of MS-275 on tumor cell lines.
-
Cell Lines: Human tumor cell lines (e.g., A2780, K562).
-
Reagent: Neutral red dye.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere.
-
Cells are treated with graded concentrations of MS-275 for a specified duration (e.g., 3 days).
-
The treatment medium is removed, and the cells are incubated with a medium containing neutral red, which is taken up by viable cells.
-
After incubation, the dye-containing medium is removed, and the incorporated dye is solubilized.
-
The optical density is measured at 540 nm.
-
The IC50 value for growth inhibition is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
-
Western Blotting for p21WAF1/CIP1:
-
Objective: To detect the upregulation of p21 protein following MS-275 treatment.
-
Cell Line: A responsive cancer cell line (e.g., K562).
-
Procedure:
-
Cells are treated with MS-275 or vehicle for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for p21WAF1/CIP1.
-
A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the p21 band in treated samples is compared to the control.
-
This guide serves to delineate the distinct mechanisms of action of the two compounds referred to as "this compound". It is crucial for the scientific community to use precise identifiers to avoid confusion and to advance research in their respective fields effectively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS 174688-78-9 | CH275 | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 7. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
An In-depth Technical Guide to CH 275: A Potent and Selective Somatostatin Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH 275 is a synthetic undecapeptide analogue of somatostatin (B550006) that has garnered significant interest within the research community for its high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).[1][2][3] Unlike the endogenous somatostatin peptide, which has a very short half-life and binds to multiple receptor subtypes, this compound offers a valuable tool for elucidating the specific physiological roles of sst1. Its potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's, are an active area of investigation.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including experimental methodologies and an examination of its mechanism of action.
Chemical Structure and Properties
This compound is a cyclic undecapeptide with the systematic name c[H-Cys-Lys-Phe-Phe-DTrp-IAmp-Thr-Phe-Thr-Ser-Cys-OH], where IAmp stands for 4-(N-isopropyl)-aminomethylphenylalanine.[1] The cyclization is achieved through a disulfide bond between the two cysteine residues.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 174688-78-9 | [3][8] |
| Molecular Formula | C74H96N14O15S2 | [8] |
| Molecular Weight | 1485.8 g/mol | [8] |
| Appearance | White lyophilized solid | ApexBio |
| Solubility | Soluble to 0.30 mg/ml in H2O | ApexBio |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of the somatostatin receptor 1 (sst1). Its binding affinity and functional activity have been characterized across all five human somatostatin receptor subtypes, demonstrating a clear preference for sst1.
Binding Affinity and Functional Activity of this compound at Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| sst1 | 52 | 30.9 | [3] |
| sst2 | >10,000 | >10,000 | [3] |
| sst3 | >1,000 | 345 | [3] |
| sst4 | >1,000 | >1,000 | [3] |
| sst5 | >10,000 | >10,000 | [3] |
The structural basis for the high selectivity of this compound for sst1 has been investigated through studies using chimeric receptors and site-directed mutagenesis.[9] These studies have revealed that a specific leucine (B10760876) residue at position 107 in the second transmembrane domain of sst1 is a critical determinant for high-affinity binding of this compound.[9] The isopropyl group of the IAmp residue in this compound is proposed to form a hydrophobic interaction with this leucine residue.[9]
Signaling Pathway
Upon binding to sst1, a G-protein coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides.[1]
General Methodology:
-
Resin Preparation: A suitable solid support resin, such as a Rink amide resin, is used as the starting point.
-
Amino Acid Coupling: The C-terminal amino acid (Cysteine) is attached to the resin. The subsequent amino acids are then added sequentially in the desired order. Each coupling step involves the deprotection of the N-terminal amine of the growing peptide chain, followed by the activation and addition of the next N-protected amino acid.
-
Special Residues: The non-standard amino acid, Fmoc-IAmp(Boc)-OH, is incorporated using the same coupling chemistry.
-
Cleavage and Deprotection: Once the full-length peptide has been assembled on the resin, it is cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues, resulting in the final cyclic product.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Receptor Binding Assays
The binding affinity of this compound to somatostatin receptors is determined using radioligand binding assays with membranes prepared from cells stably expressing each of the human sst receptor subtypes (sst1-sst5).
General Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-labeled somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Neprilysin Activity Assay
The effect of this compound on the activity of neprilysin, a key enzyme in the degradation of amyloid-β, can be assessed using an in vitro assay with primary neuronal cultures.[4][5][6][7]
General Methodology:
-
Cell Culture: Primary neurons are cultured to an appropriate density.
-
Treatment: The cultured neurons are treated with this compound at a specified concentration (e.g., 100 nM) for a defined period.
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins, including neprilysin.
-
Activity Measurement: The neprilysin activity in the cell lysates is measured using a fluorogenic substrate. The substrate is cleaved by neprilysin, releasing a fluorescent signal that is proportional to the enzyme's activity.
-
Data Analysis: The fluorescence is measured over time, and the rate of substrate cleavage is calculated. The neprilysin activity in the this compound-treated samples is compared to that in untreated control samples.
Application in Alzheimer's Disease Research
Recent studies have highlighted the potential of this compound in the context of Alzheimer's disease.[4][5][6][7] Neprilysin is a major enzyme responsible for the degradation of amyloid-β (Aβ) peptides, the accumulation of which is a hallmark of Alzheimer's disease.[4] The expression and activity of neprilysin are regulated by somatostatin. Research has shown that activation of sst1 by this compound can increase neprilysin activity in primary neurons.[8]
In a mouse model of Alzheimer's disease, chronic administration of this compound led to a significant increase in neprilysin expression in the hippocampus, which was associated with a reduction in Aβ plaque load.[3] These findings suggest that selective sst1 agonists like this compound could represent a novel therapeutic strategy for Alzheimer's disease by enhancing the clearance of Aβ from the brain.
Conclusion
This compound is a well-characterized and highly valuable research tool for investigating the specific functions of the somatostatin receptor 1. Its high selectivity and potency make it superior to endogenous somatostatin for targeted studies. The growing body of evidence supporting its role in modulating neprilysin activity and reducing amyloid-β pathology underscores its potential as a lead compound for the development of new therapeutics for neurodegenerative disorders. Further research is warranted to fully explore the therapeutic utility of this compound and to develop even more potent and selective sst1 agonists with favorable pharmacokinetic profiles for clinical applications.
References
- 1. Potent somatostatin undecapeptide agonists selective for somatostatin receptor 1 (sst1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:174688-78-9 | Potent and selective sst1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin receptor subtypes 1 and 4 regulate neprilysin, the major amyloid-β degrading enzyme in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Somatostatin Receptor | 174688-78-9 | Invivochem [invivochem.com]
- 9. Structural basis for the binding specificity of a SSTR1-selective analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and characterization of CH 275
- 1. selleckchem.com [selleckchem.com]
- 2. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Entinostat (MS-275): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Entinostat, also known by its developmental codes MS-275 and SNDX-275, is a synthetic benzamide (B126) derivative that has emerged as a promising therapeutic agent in oncology.[1] It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] The dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. By inhibiting these enzymes, Entinostat can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Entinostat.
It is important to note that the designation "CH 275" has also been used to refer to a peptide analog of somatostatin (B550006) with agonist activity at the sst1 receptor, which has been investigated in the context of Alzheimer's disease. This guide, however, focuses exclusively on the HDAC inhibitor MS-275 (Entinostat).
Discovery and Early Development
Entinostat was developed as part of a research program focused on identifying novel synthetic compounds with histone deacetylase inhibitory activity. Early studies identified it as a benzamide derivative with potent in vivo antitumor activity against human tumors.[4] A key aspect of its early development was the establishment of an efficient synthesis process from commercially available materials, which facilitated further preclinical and clinical investigation.[6]
Mechanism of Action
Entinostat exerts its anticancer effects primarily through the selective inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, which results in a more open chromatin conformation, allowing for the transcription of previously silenced genes.[4] These re-expressed genes include tumor suppressor genes and others that regulate critical cellular processes.
The primary mechanism of action involves the 2'-amino group of the benzamide structure, which is crucial for its inhibitory activity against HDACs.[7] This targeted inhibition leads to a cascade of downstream effects, including:
-
Induction of p21WAF1/CIP1: Entinostat treatment leads to the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a pivotal role in cell cycle arrest at the G1 phase.[4][7]
-
Induction of Gelsolin: The expression of gelsolin, a protein involved in apoptosis, is also upregulated.[4]
-
Modulation of Apoptotic Pathways: Entinostat can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to downregulate anti-apoptotic proteins like Mcl-1 and XIAP and can sensitize cancer cells to FasL-induced cell death by downregulating c-FLIP.[7][8]
-
Generation of Reactive Oxygen Species (ROS): At higher concentrations, Entinostat can induce a significant increase in intracellular ROS, leading to mitochondrial damage and caspase-dependent apoptosis.[5]
-
Inhibition of Chaperone Proteins: Entinostat can induce the acetylation of heat shock protein 90 (HSP90), leading to the degradation of its client proteins, such as the FLT3 receptor tyrosine kinase in acute myeloid leukemia (AML) cells.[9]
Signaling Pathways Modulated by Entinostat
Entinostat's influence extends to several critical signaling pathways implicated in cancer.
Caption: Core Mechanism of Entinostat Action.
Preclinical Development
Entinostat has demonstrated significant antitumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Studies
Entinostat has shown potent antiproliferative activity against numerous human cancer cell lines, including those from breast, colon, lung, leukemia, and ovarian cancers.[5][7]
Table 1: In Vitro Activity of Entinostat (MS-275)
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian Cancer | 41.5 nM - 4.71 µM | [7] |
| Calu-3 | Lung Cancer | 41.5 nM - 4.71 µM | [7] |
| HL-60 | Leukemia | 41.5 nM - 4.71 µM | [7] |
| K562 | Leukemia | 41.5 nM - 4.71 µM | [7] |
| St-4 | Colorectal Cancer | 41.5 nM - 4.71 µM | [7] |
| HT-29 | Colorectal Cancer | 41.5 nM - 4.71 µM | [7] |
| KB-3-1 | Cervical Cancer | 41.5 nM - 4.71 µM | [7] |
| Capan-1 | Pancreatic Cancer | 41.5 nM - 4.71 µM | [7] |
| 4-1St | Gastric Cancer | 41.5 nM - 4.71 µM | [7] |
| HCT-15 | Colorectal Cancer | 41.5 nM - 4.71 µM | [7] |
| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | < 1 µM | [9] |
| MV4-11 | Biphenotypic Leukemia (FLT3-ITD) | < 1 µM | [9] |
| RD | Rhabdomyosarcoma | 1 µM (at 24h) | [10] |
| RH30 | Rhabdomyosarcoma | 1.9 µM (at 24h) | [10] |
Table 2: HDAC Inhibitory Activity of Entinostat (MS-275)
| HDAC Isoform | IC50 (Cell-free assay) | Reference |
| HDAC1 | 0.51 µM | [7] |
| HDAC3 | 1.7 µM | [7] |
| HDACs 4, 6, 8, 10 | > 100 µM | [7] |
In Vivo Studies
In vivo studies using human tumor xenograft models in mice have demonstrated the antitumor efficacy of orally administered Entinostat.[4][7] For instance, in a model of osteosarcoma lung metastases, oral administration of 20 mg/kg of Entinostat every other day resulted in increased tumor histone acetylation, tumor cell apoptosis, and tumor regression, leading to a significant increase in overall survival.[8]
Clinical Development
Entinostat has undergone extensive clinical evaluation in various solid tumors and hematologic malignancies, both as a monotherapy and in combination with other anticancer agents.
Pharmacokinetics and Pharmacodynamics
Phase I clinical trials have characterized the pharmacokinetic profile of Entinostat. In a study of patients with refractory solid tumors and lymphoid malignancies, oral MS-275 was administered weekly. The mean terminal half-life was 33.9 ± 26.2 hours, and the time to maximum plasma concentration (Tmax) ranged from 0.5 to 24 hours.[11] The area under the plasma concentration versus time curve increased linearly with the dose.[11] Pharmacodynamic studies confirmed that Entinostat administration led to increased protein acetylation in peripheral blood mononuclear cells.[11] However, studies using positron emission tomography (PET) have indicated that Entinostat has poor brain penetration, which may limit its utility for central nervous system malignancies.[12]
Safety and Tolerability
Clinical trials have generally shown that Entinostat is well-tolerated. The most common adverse events include hematologic toxicities such as neutropenia and thrombocytopenia, as well as fatigue and gastrointestinal side effects.[13][14] In a Phase I study of Entinostat in combination with enzalutamide (B1683756) for castration-resistant prostate cancer, the most common grade 3 or higher toxicity was anemia.[13]
Clinical Efficacy
Entinostat has shown promising clinical activity in various cancer types. A Phase III trial is currently underway to evaluate Entinostat in combination with an aromatase inhibitor for hormone receptor-positive breast cancer.[15] Clinical trials have also explored its use in combination with immunotherapy, chemotherapy, and other targeted agents for a range of cancers, including non-small cell lung cancer, renal cell carcinoma, and pancreatic cancer.[14][16][17]
Table 3: Selected Clinical Trials of Entinostat (MS-275)
| Phase | Indication | Combination Agent(s) | Key Findings | Reference |
| Phase I | Refractory Solid Tumors and Lymphoid Malignancies | Monotherapy | MTD established at 6 mg/m² weekly. Dose-limiting toxicities included hypophosphatemia, hyponatremia, and hypoalbuminemia. | [11] |
| Phase I | Castration-Resistant Prostate Cancer | Enzalutamide | Combination was safe and well-tolerated. Increased histone H3 acetylation in PBMCs was observed. | [13] |
| Phase Ib/II | Advanced Triple Negative Breast Cancer | Atezolizumab | To determine safety, tolerability, and efficacy of the combination. | [16] |
| Phase I | Chinese Postmenopausal Women with HR+ Metastatic Breast Cancer | Exemestane (B1683764) | 5 mg dose with exemestane showed good tolerability and promising efficacy. | [18] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Entinostat on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[7]
-
Treat the cells with graded concentrations of Entinostat for 72 hours.[7]
-
Assess cell viability using a suitable method, such as the neutral red assay. Stain cells with 0.1 mg/mL neutral red for 1 hour.[7]
-
After incubation, aspirate the medium and solubilize the dye with a solution of ethanol (B145695) and 0.1 M Na₂HPO₄.[7]
-
Measure the optical density at 540 nm (OD540).[7]
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[7]
Western Blot Analysis for Protein Expression
Objective: To assess the effect of Entinostat on the expression of specific proteins (e.g., p21, c-FLIP, acetylated histones).
Protocol:
-
Treat cancer cells with Entinostat at the desired concentration and for the specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of Entinostat in a mouse model.
Protocol:
-
Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).[7]
-
Allow the tumors to reach a palpable size (e.g., 20–100 mm³).[19]
-
Randomly assign the mice to treatment and control groups.
-
Administer Entinostat orally at the desired dose and schedule (e.g., 20 mg/kg, every other day).[8] The control group receives the vehicle (e.g., DMSO).[8]
-
Monitor tumor size by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.[19]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for acetylated histones).
Caption: Entinostat Development Workflow.
Conclusion
Entinostat (MS-275) is a well-characterized, selective class I HDAC inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity against a variety of cancers. Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool in oncology, both as a single agent and in combination with other therapies. Ongoing and future clinical trials will further define its role in the treatment of various malignancies and potentially expand its therapeutic applications. This technical guide provides a foundational understanding of the discovery and development history of Entinostat for researchers and drug development professionals in the field.
References
- 1. Entinostat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells [mdpi.com]
- 11. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor, MS-275, exhibits poor brain penetration: PK studies of [C]MS-275 using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 15. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
In Vitro Biological Targets of CH 275: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological targets of CH 275, a synthetic peptide analog of somatostatin (B550006). This document summarizes key quantitative data, details experimental methodologies for target identification and characterization, and visualizes the associated signaling pathways.
Primary Biological Target: Somatostatin Receptor Subtype 1 (sst1)
This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (sst1), a member of the G protein-coupled receptor (GPCR) family. Its selectivity for sst1 over other somatostatin receptor subtypes makes it a valuable tool for elucidating the specific physiological roles of this receptor.
Quantitative Binding Affinity Data
The binding affinity of this compound to human somatostatin receptors has been characterized through competitive binding assays. The data clearly demonstrates a high affinity and selectivity for sst1.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| Human sst1 | 52[1] | 30.9[1] |
| Human sst2 | >10,000 | >10,000 |
| Human sst3 | - | 345[1] |
| Human sst4 | - | >1,000 |
| Human sst5 | >10,000 | >10,000 |
Table 1: Binding affinities of this compound for human somatostatin receptor subtypes. Data derived from competitive binding assays.
Experimental Protocol: Somatostatin Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay used to determine the affinity of compounds like this compound for somatostatin receptors. This protocol is based on methodologies described in the literature for similar assays.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype, such as 125I-[Tyr11]-SRIF-14.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/ml bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of unlabeled somatostatin.
-
Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM HEPES, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 1. Experimental workflow for a competitive radioligand binding assay.
Secondary Biological Target: Neprilysin
In vitro studies have demonstrated that this compound can upregulate the activity of neprilysin, a key enzyme involved in the degradation of amyloid-β peptides, which are implicated in Alzheimer's disease. This effect is consistent with the activation of sst1.
Quantitative Data
A study by Nilsson et al. showed that treatment of a primary neuron-based cell culture system with 100 nM this compound activates neprilysin activity.
Experimental Protocol: In Vitro Neprilysin Activity Assay
The following is a representative protocol for a fluorometric assay to measure neprilysin activity in cell lysates, based on commercially available kits and published methodologies.
Materials:
-
Cell Lysates: Lysates from primary neuron cultures treated with this compound or a vehicle control.
-
Neprilysin Assay Buffer: Typically a Tris or HEPES-based buffer at neutral pH.
-
Neprilysin Substrate: A fluorogenic substrate that is specifically cleaved by neprilysin (e.g., a quenched fluorescent peptide).
-
Neprilysin Inhibitor: A specific neprilysin inhibitor (e.g., thiorphan) to determine specific activity.
-
Fluorometer: A microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the substrate.
Procedure:
-
Cell Culture and Treatment: Culture primary neurons (e.g., a mixture of hippocampal, cortical, and striatal neurons) under standard conditions. Treat the cells with 100 nM this compound or vehicle for a specified period.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including neprilysin.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Assay Reaction: In a 96-well black microplate, add a standardized amount of protein from each cell lysate. Add the neprilysin assay buffer. To determine specific activity, include wells with cell lysate and a neprilysin inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic neprilysin substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometer at the appropriate excitation and emission wavelengths. The increase in fluorescence over time is proportional to the neprilysin activity.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence per unit of time). Normalize the activity to the total protein concentration in each sample. Compare the neprilysin activity in this compound-treated cells to the vehicle-treated controls.
Figure 2. Workflow for in vitro neprilysin activity assay.
Signaling Pathways of this compound via sst1 Activation
The activation of sst1 by this compound initiates intracellular signaling cascades that can vary depending on the cell type. The following diagrams illustrate the key pathways identified in different in vitro systems.
Regulation of Cell Proliferation via AKT/PTEN Pathway
In prostate cancer cells, sst1 activation has been shown to decrease cell proliferation through the modulation of the PI3K/AKT signaling pathway.
Figure 3. sst1-mediated inhibition of cell proliferation via the AKT/PTEN pathway.
Induction of Apoptosis via Phosphotyrosine Phosphatase (SHP-1)
In human retinal pigment epithelium cells, activation of sst1 can lead to apoptosis, a process potentially mediated by the recruitment and activation of the phosphotyrosine phosphatase SHP-1.
Figure 4. sst1-mediated induction of apoptosis via SHP-1 activation.
Modulation of Neuronal Excitability
In mouse hypothalamic neurons, this compound has been shown to increase the neuronal response to glutamate (B1630785). This effect is mediated by a pertussis toxin-insensitive G protein, suggesting the involvement of a G protein other than the typical Gi/o family members that are sensitive to this toxin.
Figure 5. sst1-mediated enhancement of glutamate response in neurons.
Summary and Future Directions
This compound is a highly selective in vitro tool for studying the biological functions of the somatostatin receptor subtype 1. Its primary target is sst1, to which it binds with high affinity. Downstream of sst1 activation, this compound has been shown to modulate key cellular processes, including cell proliferation, apoptosis, and neuronal excitability, through various signaling pathways. Furthermore, its ability to upregulate neprilysin activity in neuronal cells highlights its potential therapeutic relevance for neurodegenerative diseases such as Alzheimer's disease.
Future in vitro research should focus on further elucidating the specific downstream effectors of sst1 in different cell types to provide a more comprehensive understanding of its signaling network. Additionally, investigating the potential for sst1 to form heterodimers with other receptors and how this may influence the signaling outcomes of this compound would be a valuable area of exploration. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
In Vivo Effects of CH-275 (Entinostat/MS-275) Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH-275, also known as Entinostat or MS-275, is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, CH-275 alters chromatin structure, leading to the transcriptional activation of various genes involved in critical cellular processes. This mechanism underlies its significant in vivo antitumor activity, which has been observed across a range of hematologic and solid tumors. This technical guide provides an in-depth overview of the in vivo effects of CH-275 administration, with a focus on its therapeutic efficacy, underlying molecular mechanisms, and immunomodulatory properties. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
The primary mechanism of CH-275 is the inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3. This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes. A key target of this transcriptional activation is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). The upregulation of p21 plays a crucial role in the antiproliferative effects of CH-275 by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] At higher concentrations, CH-275 can also induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[3][4]
Antitumor Efficacy in Preclinical Models
CH-275 has demonstrated significant antitumor activity in various in vivo xenograft models. The oral administration of CH-275 has been shown to inhibit the growth of established tumors with minimal side effects.[5]
Quantitative Data on In Vivo Antitumor Effects
| Tumor Type | Animal Model | CH-275 Dosage and Administration | Outcome | Reference |
| Pediatric Solid Tumors (Neuroblastoma, Ewing's Sarcoma, Undifferentiated Sarcoma) | Orthotopic Murine Xenografts | Oral | Inhibition of established tumor growth | [5] |
| Hepatocellular Carcinoma (HCC) | Xenograft Mouse Model | Not specified | Significant reduction in tumor size and proliferation (Ki-67 staining) | [2] |
| Prostate Carcinoma (DU-145) | Xenograft Model | Injections every 12 hours (4 doses) followed by radiation | Greater than additive inhibition of tumor growth when combined with radiation | [6] |
| Breast Cancer (MDA-MB-468) | Orthotopic Nude Mice | Intravenous, 4 times during the first 3 weeks | Sensitized TRAIL-resistant xenografts, inducing apoptosis and inhibiting tumor growth, angiogenesis, and metastasis | [7] |
| Diet-Induced Obesity | Diet-Induced Obese (DIO) Mice | 5 mg/kg, every alternate day for 7 weeks (in combination with liraglutide) | Significant decrease in body weight gain | [8] |
| Traumatic Brain Injury | Adult Rats | 15 and 45 mg/kg, systemically once daily for 7 days | Improved cognitive performance and reduced neuronal degeneration | [9] |
Signaling Pathways Modulated by CH-275
The in vivo effects of CH-275 are mediated through the modulation of several key signaling pathways.
p21-Mediated Cell Cycle Arrest
A primary effect of CH-275 is the induction of the cyclin-dependent kinase inhibitor p21.[10] This is achieved through enhanced histone acetylation around the p21 promoter, leading to its transcriptional activation.[10][11] The upregulation of p21 results in cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][12]
Caption: CH-275 induced p21-mediated cell cycle arrest pathway.
ROS-Mediated Apoptosis
At higher concentrations, CH-275 induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[3][4] This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4][13]
Caption: ROS-mediated apoptotic pathway induced by CH-275.
Immunomodulatory Effects
CH-275 has been shown to possess significant immunomodulatory properties, enhancing antitumor immune responses.[14][15] It can increase the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment while decreasing the population of immunosuppressive regulatory T cells (Tregs).[15] Furthermore, CH-275 can diminish the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs).[15]
Caption: Immunomodulatory effects of CH-275 on the tumor microenvironment.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the antitumor efficacy of CH-275 in a xenograft mouse model.
-
Cell Culture: Culture the desired human tumor cell line (e.g., HCC, pediatric solid tumor) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer CH-275 orally or via intraperitoneal injection at the desired dose and schedule.[2][5] The control group should receive a vehicle control.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for histone acetylation).
Caption: Experimental workflow for an in vivo tumor xenograft study.
Histone Acetylation Assay (Western Blot)
This protocol describes the detection of histone hyperacetylation in tumor tissue from CH-275-treated animals.
-
Tissue Lysis: Homogenize excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against total histone H3 or H4 as a loading control.
Conclusion
CH-275 (Entinostat/MS-275) demonstrates potent in vivo antitumor effects across a variety of cancer models. Its primary mechanism of action involves the inhibition of Class I HDACs, leading to p21-mediated cell cycle arrest and, at higher doses, ROS-induced apoptosis. Furthermore, its ability to modulate the tumor immune microenvironment by enhancing cytotoxic T cell activity and reducing immunosuppressive cell populations highlights its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of CH-275 as a therapeutic agent in oncology.
References
- 1. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 9. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Applications of CH 275 and its Analogs
Disclaimer: Preliminary research indicates that the designation "CH 275" is ambiguous in scientific literature. It can refer to at least two distinct and well-characterized therapeutic agents: This compound , a selective somatostatin (B550006) receptor 1 (sst1) agonist, and MS-275 (also known as Entinostat), a Class I histone deacetylase (HDAC) inhibitor. This guide provides a detailed overview of both compounds to address this ambiguity and deliver a comprehensive resource for researchers, scientists, and drug development professionals. A third, less-characterized molecule, Compound 275# , is also briefly discussed.
Part 1: this compound (sst1 Agonist)
Core Identity and Mechanism of Action
This compound is a peptide analog of somatostatin that functions as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its primary mechanism of action involves binding to and activating sst1, which is a G-protein coupled receptor. This activation can modulate various cellular signaling pathways. A key area of investigation for this compound is in the field of Alzheimer's disease research.[1] It has been shown to activate neprilysin, a crucial enzyme responsible for the degradation of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1]
Quantitative Data
The binding affinity and functional potency of this compound for human somatostatin receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50) |
| sst1 | 52 nM | 30.9 nM |
| sst2 | >10 µM | >10 µM |
| sst3 | 345 nM | - |
| sst4 | >1 µM | - |
| sst5 | >10 µM | >10 µM |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
1.3.1 Somatostatin Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound like this compound to somatostatin receptors is through a competitive radioligand binding assay.
-
Materials:
-
Cell membranes prepared from cells expressing the specific human somatostatin receptor subtype (e.g., CHO-K1 cells).
-
Radioligand (e.g., 125I-labeled somatostatin analog).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
1.3.2 In Vitro Neprilysin Activity Assay
-
Cell Culture:
-
Primary neuron-based cell culture system, including a mixture of wildtype hippocampal, cortical, and striatal neurons.[1]
-
-
Procedure:
-
Treat the primary neuron cultures with this compound at a specific concentration (e.g., 100 nM).[1]
-
After a defined incubation period, lyse the cells to prepare cell extracts.
-
Measure neprilysin activity in the cell lysates using a fluorogenic substrate for neprilysin. The cleavage of the substrate by neprilysin releases a fluorescent signal that can be quantified.
-
Compare the neprilysin activity in this compound-treated cells to that in untreated control cells.
-
1.3.3 In Vivo Studies in an Alzheimer's Disease Mouse Model
-
Animal Model:
-
APP knock-in mice (e.g., AppNL-G-F mice), which develop Aβ plaques.[1]
-
-
Procedure:
-
Administer this compound to the mice. This can be done via direct injection into a specific brain region (e.g., the lacunosum molecular layer of the hippocampus) or through continuous infusion using an osmotic pump.[1]
-
Treat the mice for a specified duration (e.g., four months).[1]
-
After the treatment period, sacrifice the mice and collect brain tissue.
-
Analyze the brain tissue for changes in neprilysin expression (e.g., by Western blot or immunohistochemistry) and Aβ plaque load (e.g., by immunohistochemistry with an anti-Aβ antibody).[1]
-
Signaling Pathway
The binding of this compound to sst1 is expected to initiate downstream signaling cascades typically associated with this receptor. While the specific pathway leading to neprilysin activation by this compound is a subject of ongoing research, a generalized sst1 signaling pathway is depicted below.
Part 2: MS-275 (Entinostat - HDAC Inhibitor)
Core Identity and Mechanism of Action
MS-275, also known as Entinostat or SNDX-275, is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] MS-275 has been extensively studied for its anti-cancer properties and is also being investigated for its potential in treating other conditions such as diabetes and obesity.[5][6][7]
Quantitative Data
The inhibitory activity of MS-275 against various HDAC isoforms is presented in the table below.
| HDAC Isoform | IC50 |
| HDAC1 | 0.18 - 243 nM |
| HDAC2 | 453 nM |
| HDAC3 | 0.74 - 248 nM |
| HDAC6 | >100 µM |
| HDAC8 | 44.9 µM |
| Data compiled from multiple sources.[2][3][4] |
Experimental Protocols
2.3.1 In Vitro HDAC Inhibition Assay (Fluorometric)
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3).
-
MS-275 at various concentrations.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer).
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
In a 96-well plate, add the HDAC enzyme and varying concentrations of MS-275.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of HDAC activity against the logarithm of the MS-275 concentration.[8]
-
2.3.2 Cell Viability and Apoptosis Assays
-
Cell Culture:
-
Cancer cell lines of interest (e.g., breast cancer, leukemia, hepatocellular carcinoma).
-
-
Cell Viability (e.g., MTT or WST-8 assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MS-275 for different time points (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.[9]
-
-
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with MS-275 as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11]
-
2.3.3 Cell Cycle Analysis
-
Procedure:
-
Treat cells with MS-275.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13][14][15]
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][15]
-
2.3.4 In Vivo Xenograft Tumor Model
-
Animal Model:
-
Procedure:
-
Inject human cancer cells subcutaneously or orthotopically into the mice.[16]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer MS-275 (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule.[16][18]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[16][17]
-
Signaling Pathways and Experimental Workflows
MS-275 impacts multiple signaling pathways to exert its anti-cancer effects. Below are diagrams illustrating its general mechanism of action and a typical experimental workflow for evaluating its activity.
Part 3: Compound 275#
Core Identity and Mechanism of Action
Compound 275# is a novel synthesized compound that has demonstrated inhibitory effects on colorectal cancer (CRC) cells. Its mechanism of action involves the induction of mitochondria-mediated intrinsic apoptosis and the initiation of autophagy. These effects are attributed to the intracellular accumulation of reactive oxygen species (ROS). The excessive ROS leads to cellular oxidative stress, which in turn triggers the apoptotic pathway.
Key Findings
-
Induces Apoptosis: Compound 275# triggers the intrinsic apoptotic pathway in CRC cells, which is mediated by mitochondria.
-
Promotes Autophagy: The compound also initiates autophagy in CRC cells.
-
Increases ROS: The underlying mechanism for both apoptosis and autophagy induction is the accumulation of intracellular ROS.
Due to its early stage of research, detailed quantitative data and standardized protocols are not as widely available as for this compound (sst1 agonist) and MS-275. However, its potential as a lead compound for CRC chemotherapy warrants further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 7. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Xenograft studies for determining the in vivo efficacy of AZ, MS-275, and AZ + MS-275 combination [bio-protocol.org]
- 17. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
CH 275: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of CH 275 (CAS: 174688-78-9), a potent and selective agonist for the somatostatin (B550006) receptor 1 (sst1). Due to the limited availability of public data, this guide combines reported values with established scientific principles for peptide analysis to offer a practical resource for the handling and evaluation of this compound.
Introduction to this compound
This compound is a synthetic peptide analog of somatostatin, designed for high selectivity towards the sst1 receptor. Its primary mechanism of action involves the activation of sst1, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This targeted activity makes this compound a valuable tool in research, particularly in studies related to neurodegenerative diseases and cancer where sst1 signaling plays a significant role.
Solubility Profile
The solubility of a peptide is a critical parameter for its formulation and in vitro/in vivo application. The available data for this compound solubility is summarized below. It is important to note that peptide solubility can be influenced by factors such as pH, temperature, and the presence of salts.
| Solvent System | Reported Solubility | Notes |
| Water | 0.30 mg/mL[1] | Standard solubility in purified water. |
| Water with Sonication | 50 mg/mL[2] | Ultrasonic agitation can significantly increase the apparent solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[3] | This compound exhibits high solubility in this common organic solvent. |
| Ethanol (B145695) | Data not available | Solubility in ethanol has not been publicly reported. As a peptide, solubility is likely to be lower than in DMSO or aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Data not available | Solubility in PBS is expected to be similar to that in water, but may be affected by the pH and ionic strength of the buffer. |
Stability Profile
Detailed stability studies for this compound are not extensively documented in publicly accessible sources. A Safety Data Sheet (SDS) for this compound states that the compound is "Stable" under normal conditions[4]. However, for a comprehensive understanding of its stability, forced degradation studies are necessary. As a peptide, this compound is susceptible to several degradation pathways.
General Peptide Degradation Pathways:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues, can occur under acidic or basic conditions.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This is a common degradation pathway for peptides in solution.
-
Racemization: The stereochemistry of amino acids can change over time, particularly at aspartic acid residues.
-
Aggregation: Peptides can form aggregates, leading to a loss of solubility and biological activity.
Recommendations for Storage and Handling:
To ensure the stability of this compound, the following storage and handling procedures are recommended based on general peptide stability principles:
-
Solid Form: Store as a lyophilized powder at -20°C or below, protected from moisture and light.
-
In Solution: Prepare stock solutions in a suitable solvent such as DMSO or water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term storage (days), solutions can be kept at 2-8°C.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols that can be adapted for the study of this compound's solubility and stability.
Solubility Determination Protocol
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound (lyophilized powder)
-
Solvent of interest (e.g., water, DMSO, ethanol, PBS)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 280 nm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use a vortex mixer and/or sonicator to aid dissolution.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
The solubility is the concentration of the saturated solution.
Forced Degradation Study Protocol
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the this compound solution (and solid sample) in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the this compound solution (and solid sample) to light in a photostability chamber according to ICH guidelines.
-
Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the intact peptide from its degradation products). Use a DAD to check for peak purity and an MS detector to identify the mass of potential degradation products.
Signaling Pathway and Visualization
This compound exerts its biological effects by activating the somatostatin receptor 1 (sst1). The binding of this compound to sst1 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: Signaling pathway of this compound via the sst1 receptor.
Conclusion
This compound is a valuable research tool with a defined solubility profile in aqueous and organic solvents. While specific stability data is limited, understanding the general degradation pathways of peptides allows for appropriate handling and storage to maintain its integrity. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals working with this potent sst1 agonist. Further studies are warranted to fully characterize the stability and degradation products of this compound under various pharmaceutically relevant conditions.
References
Unraveling the Molecular Intricacies of MS-275 (Entinostat): A Technical Guide
A Note on Nomenclature: The designation "CH 275" is ambiguous in scientific literature, potentially referring to multiple distinct compounds. This guide focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-275 , also known as Entinostat (SNDX-275) . This compound has been the subject of extensive preclinical and clinical investigation, particularly in oncology.
This technical whitepaper provides a comprehensive overview of the molecular pathways modulated by MS-275, intended for researchers, scientists, and professionals in drug development. The content herein details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its signaling cascades.
Core Mechanism of Action: Selective HDAC Inhibition
MS-275 is a synthetic benzamide (B126) derivative that functions as a potent and selective inhibitor of Class I histone deacetylases, with particular activity against HDAC1 and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting Class I HDACs, MS-275 induces hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcriptional activation of a specific set of genes.[4][5] This epigenetic modulation is the primary mechanism through which MS-275 exerts its cellular effects.[3]
Beyond histones, MS-275 can also affect the acetylation status and function of non-histone proteins, including transcription factors and signaling molecules, further contributing to its diverse biological activities.[3][5]
Quantitative Data Summary
The inhibitory activity of MS-275 against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been quantified in numerous studies. The following tables summarize this key data.
Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms
| HDAC Isoform | IC50 Value | Source |
| HDAC1 | 0.18 µM - 0.51 µM | [1][2][6] |
| HDAC2 | 0.453 µM | [2] |
| HDAC3 | 0.248 µM - 1.7 µM | [1][2][6] |
| HDAC4 | >100 µM | [1] |
| HDAC6 | >100 µM | [1][6] |
| HDAC8 | 44.9 µM | [6] |
| HDAC10 | >100 µM | [1] |
Table 2: Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Key Molecular Effects | Source |
| U937, HL-60, K562, Jurkat | Leukemia | Dose-dependent | G1 arrest, differentiation (low dose); Apoptosis (high dose) | [1][7][8] |
| MOLM13, MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | < 1 µM | FLT3 degradation, inactivation of Akt, ERK, STAT5 | [9] |
| HD-LM2, L-428, KM-H2 | Hodgkin Lymphoma | Sub-micromolar to low micromolar | Apoptosis, p21 upregulation, XIAP downregulation | [10][11] |
| A2780, Calu-3, HT-29, etc. | Various Solid Tumors | 41.5 nM - 4.71 µM | Proliferation inhibition | [1] |
Key Signaling Pathways and Molecular Effects
The inhibition of Class I HDACs by MS-275 triggers a cascade of downstream events that culminate in cell cycle arrest, differentiation, and apoptosis.
Histone Hyperacetylation and Gene Expression
The primary molecular event following MS-275 treatment is the accumulation of acetylated histones, particularly H3 and H4.[10] This leads to the reactivation of silenced tumor suppressor genes and other genes involved in cell cycle control and differentiation.[3][5]
References
- 1. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CH 275 patent and intellectual property
An In-depth Technical Guide to the Patent and Intellectual Property Landscape of MS-275 (Entinostat)
Clarification on "CH 275" : Initial searches for "this compound" revealed ambiguity, with references pointing to both a somatostatin (B550006) agonist and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). Given the extensive documentation and clinical development history associated with MS-275, this guide will focus on this compound, as it aligns best with the interests of researchers, scientists, and drug development professionals.
Introduction to MS-275 (Entinostat)
MS-275, also known as Entinostat or SNDX-275, is an orally bioavailable, potent, and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Entinostat a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.[2][3]
Intellectual Property Landscape
The intellectual property surrounding Entinostat is robust, with numerous patents covering its composition of matter, manufacturing processes, and methods of use. A key patent in the United States, Application Serial No. 12/549458, specifically covers the novel polymorph Form B of Entinostat.[4] This patent provides market exclusivity for this stable crystalline form of the drug. Similar patent protection for this polymorph has been granted in the United Kingdom (application GB0907347.9) and filed for under the Patent Cooperation Treaty (PCT), extending its potential protection to numerous other countries.[5] Syndax Pharmaceuticals holds a significant portfolio of at least 36 issued patents and pending applications related to Entinostat, covering its use in combination with other drugs for various cancer indications.[5] These patents are crucial for protecting the commercial development of Entinostat and provide a framework for its strategic application in oncology.
Quantitative Data from Clinical Trials
Entinostat has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from some of these studies.
Table 1: Pharmacokinetic Parameters of Entinostat
| Parameter | Value | Population | Clinical Trial Identifier |
| Maximum Tolerated Dose (MTD) | 5 mg (weekly) | Chinese postmenopausal women with HR+/HER2- MBC | - |
| Peak Serum Concentration (Cmax) | Dose-proportional increase | Chinese postmenopausal women with HR+/HER2- MBC | - |
| Area Under the Curve (AUC) | Dose-proportional increase | Chinese postmenopausal women with HR+/HER2- MBC | - |
| Time to Cmax (Tmax) | 0.5 - 24 hours | Pediatric patients with recurrent/refractory solid tumors | NCT02780804[6] |
| Terminal Half-life (t1/2) | ~34 hours | Pediatric patients with recurrent/refractory solid tumors | - |
Table 2: Efficacy of Entinostat in Combination Therapy for Hormone Receptor-Positive (HR+) Advanced Breast Cancer (ABC)
| Endpoint | Entinostat + Exemestane (B1683764) | Placebo + Exemestane | Hazard Ratio (95% CI) | P-value | Clinical Trial Identifier |
| Median Progression-Free Survival (PFS) | 6.32 months | 3.72 months | 0.76 (0.58-0.98) | 0.046 | NCT03538171[7] |
| Median Overall Survival (OS) | 28.1 months | 19.8 months | 0.59 (0.36-0.97) | 0.036 | ENCORE 301 |
Table 3: Common Grade ≥3 Adverse Events in Entinostat Clinical Trials
| Adverse Event | Frequency (Entinostat + Exemestane) | Frequency (Placebo + Exemestane) | Clinical Trial Identifier |
| Neutropenia | 43.8% | Not reported | NCT03538171[7] |
| Thrombocytopenia | 8.5% | Not reported | NCT03538171[7] |
| Leukopenia | 6.4% | Not reported | NCT03538171[7] |
| Fatigue | 5% | Not reported | Phase II study of AZA and entinostat[3] |
| Hypophosphatemia | 5% | Not reported | Phase II study of AZA and entinostat[3] |
Key Experimental Protocols
Cell-Based Assays for HDAC Inhibition
Objective: To determine the inhibitory activity of Entinostat against specific HDAC enzymes.
Methodology:
-
Enzyme Source: Recombinant human HDAC1 and HDAC3 are used.
-
Substrate: A commercially available fluorogenic HDAC substrate, such as Fluor de Lys®-SIRT1 (Boc-Lys(Ac)-AMC), is utilized.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
Procedure:
-
Varying concentrations of Entinostat are pre-incubated with the HDAC enzyme in the assay buffer for 15 minutes at 30°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at 30°C.
-
A developer solution containing a trypsin-like protease is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence is measured using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the Entinostat concentration and fitting the data to a sigmoidal dose-response curve. Entinostat inhibits HDAC1 and HDAC3 with IC50 values of 0.51 μM and 1.7 μM, respectively.[1]
Western Blot Analysis for Protein Acetylation and Signaling Pathway Modulation
Objective: To assess the effect of Entinostat on histone acetylation and the expression of proteins in key signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., human leukemia cells) are cultured and treated with various concentrations of Entinostat for different time points.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4), total histones, and proteins of interest in signaling pathways (e.g., p21, cyclin D1, Akt, ERK, STAT5).[8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
MS-275 Mechanism of Action in Leukemia Cells
Caption: MS-275 induces G1 arrest, differentiation, and apoptosis in leukemia cells.
Experimental Workflow for Assessing MS-275 Efficacy in a Xenograft Model
Caption: Workflow for in vivo evaluation of MS-275 in a xenograft model.
Logical Relationship of MS-275 Patent Protection
Caption: Interrelation of patents providing market exclusivity for MS-275.
References
- 1. Entinostat - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.syndax.com [cms.syndax.com]
- 5. cms.syndax.com [cms.syndax.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CH 275 (MS-275, Entinostat) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH 275, also known as MS-275 and Entinostat (B1683978), is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, altering chromatin structure and modulating the transcription of genes involved in critical cellular processes.[2][3] In numerous cancer cell lines, this activity results in cell cycle arrest, induction of apoptosis, and the generation of reactive oxygen species (ROS), highlighting its therapeutic potential as an anti-cancer agent.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of Class I HDACs. This leads to hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. One of the key genes upregulated by this compound is CDKN1A, which encodes the p21 protein.[2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M phases.[6][7]
Furthermore, this compound treatment has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the accumulation of intracellular ROS, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[4][8] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9] The regulation of pro- and anti-apoptotic proteins of the Bcl-2 family also plays a role in this compound-induced apoptosis.[2]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| MOLM13 | Acute Myeloid Leukemia | < 1 | MTT Assay | |
| MV4-11 | Biphenotypic Leukemia | < 1 | MTT Assay | |
| U937 | Histiocytic Lymphoma | ~1 (for growth inhibition) | Not Specified | [4] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | [4] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | [4] |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | [4] |
| HD-LM2 | Hodgkin Lymphoma | ~0.5 | MTS Assay | [10] |
| L-428 | Hodgkin Lymphoma | ~0.8 | MTS Assay | [10] |
| KM-H2 | Hodgkin Lymphoma | ~1.0 | MTS Assay | [10] |
| S180 | Sarcoma | ~5.0 | CCK-8 Assay | [11] |
| H22 | Hepatoma | ~5.0 | CCK-8 Assay | [11] |
Table 2: Induction of Apoptosis by this compound in Leukemia and Lymphoma Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| U937 | 5 | 48 | ~70% | [4] |
| S180 | 2.5 | 36 | 17.4% | [11] |
| S180 | 10 | 36 | >50% | [11] |
| H22 | 2.5 | 36 | 26.5% | [11] |
| H22 | 10 | 36 | >50% | [11] |
| HD-LM2 | 1 | 72 | Significant Increase | [10] |
| L-428 | 1 | 72 | Significant Increase | [10] |
| KM-H2 | 1 | 72 | Significant Increase | [10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (Entinostat) stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension (containing approximately 5,000 cells) into each well of a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.[12] Be careful to avoid introducing air bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method (e.g., trypsin-EDTA), and neutralize the trypsin with medium containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS, centrifuging between washes.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[14]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 5 µL of PI solution.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol outlines the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, by Western blotting.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Caspase-3 and PARP (that recognize both full-length and cleaved forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-3 and PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Materials:
-
Cells treated with this compound and control cells
-
H₂DCFDA stock solution (in DMSO)
-
Serum-free culture medium (phenol red-free is recommended)
-
PBS or HBSS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation and Staining:
-
This compound Treatment (if not pre-treated):
-
After incubation with the probe, wash the cells once with warm PBS or HBSS.
-
Resuspend the cells in medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment time.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer, typically using the FITC channel (excitation ~488 nm, emission ~525 nm).
-
Microplate Reader: After staining and treatment in a 96-well plate (preferably black with a clear bottom), measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~529 nm.[6]
-
Include a positive control (e.g., cells treated with a known ROS inducer like H₂O₂) and an unstained control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound (Entinostat) leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing the effects of this compound in cell culture.
References
- 1. ptglab.com [ptglab.com]
- 2. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for CH 275 and MS-275 (Entinostat)
Disclaimer: The query "CH 275" is ambiguous and may refer to two distinct research compounds. This document provides detailed information for both: This compound , a somatostatin (B550006) receptor 1 (sst1) agonist, and MS-275 (Entinostat) , a histone deacetylase (HDAC) inhibitor. Researchers should verify the specific compound relevant to their work.
Part 1: this compound (Somatostatin Receptor 1 Agonist)
Application Notes
This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] It has demonstrated potential in preclinical research, particularly in the context of Alzheimer's disease.[1] Its mechanism of action involves binding to sst1, which can lead to the activation of neprilysin, an enzyme involved in the degradation of amyloid-β plaques.[1]
Quantitative Data Summary
| Parameter | Value | Receptor Specificity | Reference |
| Binding Affinity (Ki) | 52 nM | sst1 | [1] |
| IC50 | 30.9 nM | sst1 | [1] |
| 345 nM | sst3 | [1] | |
| >1 μM | sst4 | [1] | |
| >10 μM | sst2 | [1] | |
| >10 μM | sst5 | [1] |
Table 1: Receptor Binding and Potency of this compound.
| Experimental Model | Dosage/Concentration | Administration Route | Observed Effects | Reference |
| Primary neuron-based cell culture system (wildtype hippocampal, cortical, and striatal neurons) | 100 nM | In vitro | Activation of neprilysin activity | [1] |
| 2-month-old AppNL-G-F mice | Not specified | Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus | Increased expression of neprilysin in the hippocampus, reduction in Aβ plaque load | [1] |
Table 2: Preclinical Dosage and Effects of this compound.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is based on the methodology described for AppNL-G-F mice.[1]
1. Animal Model:
-
Use 2-month-old AppNL-G-F mice, which begin to exhibit Aβ plaques at this age.[1]
2. Reagent Preparation:
-
Reconstitute this compound in a sterile, biocompatible vehicle suitable for direct brain injection. The exact concentration for injection needs to be determined based on the desired final dosage in the target tissue.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1]
3. Surgical Procedure and Administration:
-
Anesthetize the mice using an appropriate anesthetic protocol.
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy to expose the hippocampus.
-
Using a microinjection syringe, directly inject the prepared this compound solution into the Lacunosum molecular layer (Lmol) of the hippocampus.
-
The volume of injection should be carefully controlled to avoid tissue damage.
4. Post-operative Care and Treatment Schedule:
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
The study cited involved treatment for four months.[1] The frequency of administration (e.g., single injection, repeated injections) should be defined by the experimental design.
5. Endpoint Analysis:
-
After the treatment period, euthanize the mice and harvest the brain tissue.
-
Perform immunohistochemistry or other relevant assays to assess the expression of neprilysin and the Aβ plaque load in the hippocampus.
Visualizations
Caption: Signaling pathway of this compound in Alzheimer's disease models.
Part 2: MS-275 (Entinostat) (Histone Deacetylase Inhibitor)
Application Notes
MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in a range of preclinical models and has been investigated in clinical trials for various malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACs, leading to the accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[2][3][6]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 0.51 μM | HDAC1 (cell-free assay) | [2] |
| 1.7 μM | HDAC3 (cell-free assay) | [2] | |
| >100 μM | HDACs 4, 6, 8, 10 | [2] |
Table 3: Inhibitory Potency of MS-275 (Entinostat).
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian | 41.5 nM - 4.71 μM (range across multiple lines) | [2] |
| Calu-3 | Lung | " | [2] |
| HL-60 | Leukemia | " | [2] |
| K562 | Leukemia | " | [2] |
| St-4 | Gastric | " | [2] |
| HT-29 | Colon | " | [2] |
| KB-3-1 | Cervical | " | [2] |
| Capan-1 | Pancreatic | " | [2] |
| 4-1St | Gastric | " | [2] |
| HCT-15 | Colon | " | [2] |
| U937 | Leukemia | Potent inhibition | [2] |
| Jurkat | Leukemia | Potent inhibition | [2] |
Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.
| Experimental Model | Dosage | Administration Route | Observed Effects | Reference |
| Human tumor xenografts (nude mice) | 49 mg/kg | Not specified | Significant anti-tumor activity (except in HCT-15) | [2] |
| Renal cell carcinoma xenograft model (with IL-2) | Not specified | Not specified | Enhanced anti-tumor activity, decreased T regulatory cells | [2] |
| Diet-induced obese (DIO) mice (with liraglutide) | Not specified | Not specified | Potentiated glucose-stimulated insulin (B600854) secretion, decreased body weight | [7] |
Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.
| Parameter | Value | Reference |
| Patient Population | Refractory solid tumors and lymphoid malignancies | [4][5] |
| Dosage Schedule | Once weekly for 4 weeks of a 6-week cycle | [4][5] |
| Maximum Tolerated Dose (MTD) | 6 mg/m² (administered with food) | [4][5] |
| Dose-Limiting Toxicities (Grade 3) | Reversible hypophosphatemia, hyponatremia, and hypoalbuminemia | [5] |
| Pharmacokinetics (Tmax) | 0.5 to 24 hours | [5] |
| Pharmacokinetics (Terminal Half-life) | 33.9 ± 26.2 hours | [5] |
Table 6: Summary of Phase I Clinical Trial of MS-275 (Entinostat).
Experimental Protocols
Protocol 2: In Vitro HDAC Assay
This protocol is based on the methodology described for assessing HDAC inhibition by MS-275.[2]
1. Enzyme and Substrate Preparation:
-
Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.
-
Prepare a substrate solution in HDAC buffer.
2. Assay Procedure:
-
In a suitable assay plate, mix 60 μL of HDAC buffer with 10 μL of the diluted enzyme solution.
-
Add various concentrations of MS-275 or a vehicle control.
-
Incubate at 30°C.
-
Start the reaction by adding 30 μL of the substrate solution.
-
Incubate for 30 minutes at 30°C.
3. Reaction Termination and Detection:
-
Stop the reaction by adding 100 μL of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM Tris-HCl [pH 8.0], 100 mM NaCl, 2 μM TSA).
-
The specific detection method will depend on the substrate used (e.g., fluorescent or colorimetric readout).
4. Data Analysis:
-
Measure the signal for each concentration of MS-275.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of MS-275 (Entinostat).
Caption: Phase I clinical trial workflow for MS-275 (Entinostat).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
Section 1: MS-275 (Entinostat) in High-Throughput Screening Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 3. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells into Odontoblast-Like Cells Independent of the MAPK Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 12. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sbdrugdiscovery.com [sbdrugdiscovery.com]
Application Note: Evaluating the Efficacy of CH 275 in a Preclinical Glioblastoma Disease Model X
Introduction
Glioblastoma (GBM) is an aggressive primary brain tumor with a poor prognosis, underscoring the urgent need for novel therapeutic agents. Disease Model X, a patient-derived xenograft (PDX) model of GBM, faithfully recapitulates the genomic and histopathological features of the human disease. A key signaling cascade, the "Growth Factor Receptor-Kinase Z (GFR-KZ)" pathway, is frequently hyperactivated in GBM, driving tumor proliferation and survival. CH 275 is a potent and highly selective small molecule inhibitor of Kinase Z (KZ). This document provides detailed protocols for evaluating the therapeutic potential of this compound in Disease Model X, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action: this compound
This compound selectively binds to the ATP-binding pocket of Kinase Z, preventing its phosphorylation and subsequent activation. This action blocks the downstream signaling cascade that promotes cell cycle progression and inhibits apoptosis, making it a targeted therapy for tumors dependent on the GFR-KZ pathway.
Caption: The GFR-KZ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro: Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in GBM cells derived from Disease Model X.
Methodology:
-
Cell Culture: Culture Disease Model X-derived GBM cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and essential growth factors at 37°C in a 5% CO₂ incubator.
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
In Vitro: Western Blot for Target Engagement
This protocol confirms that this compound inhibits the phosphorylation of KZ's direct downstream target (p-Substrate Y).
Methodology:
-
Cell Culture & Treatment: Seed 2x10⁶ Disease Model X cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0x, 1x, 5x, 10x IC50) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-Substrate Y and total Substrate Y overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody & Imaging: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and a chemiluminescence imaging system.
Overall Experimental Workflow
Caption: High-level workflow from in vitro validation to in vivo efficacy studies.
In Vivo: Efficacy Study in Disease Model X
This protocol assesses the anti-tumor activity of this compound in a GBM PDX mouse model.
Methodology:
-
Animal Husbandry: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID). House them in a pathogen-free facility, adhering to all institutional animal care guidelines.
-
Tumor Implantation: Subcutaneously implant 5x10⁶ Disease Model X-derived GBM cells (resuspended in Matrigel) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into two groups (n=10 per group): Vehicle control and this compound treatment.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) daily via oral gavage.
-
Treatment Group: Administer this compound, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring: Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and general health status concurrently.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the study's end, euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for pharmacodynamic analysis.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes the hypothetical IC50 values of this compound against GBM cells from Disease Model X and two other GBM patient-derived cell lines.
| Cell Line | Genetic Profile | This compound IC50 (nM) |
| Disease Model X | GFR Amplification, KZ Mutation | 15.2 |
| GBM-Line 2 | Wild-Type GFR/KZ | 875.4 |
| GBM-Line 3 | GFR Amplification | 45.8 |
Table 2: In Vivo Efficacy of this compound in Disease Model X
This table presents the hypothetical results from the in vivo study after 21 days of treatment.
| Treatment Group | N | Mean Final Tumor Volume (mm³) | Standard Deviation (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1850 | 210 | - |
| This compound (50 mg/kg) | 10 | 425 | 95 | 77% |
Logical Framework
Caption: Logical relationship from drug action to the observed therapeutic outcome.
Application Note: CH 275 for Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH 275 is a synthetic peptide analog of somatostatin (B550006) that functions as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] All five subtypes of the somatostatin receptor (sst1-sst5) are G protein-coupled receptors (GPCRs) that mediate a variety of cellular processes.[2] Due to its high selectivity for sst1, this compound is a valuable tool for investigating the specific physiological roles of this receptor subtype and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in protein binding assays, along with relevant signaling pathway information.
Signaling Pathway
Upon binding to the sst1 receptor, this compound initiates a signaling cascade through a pertussis toxin-sensitive G-protein.[3][4][5] This activation can lead to the modulation of downstream effectors, including the MAP kinase cascade, which plays a role in regulating cell proliferation.[3][6]
Caption: Signaling pathway of this compound upon binding to the sst1 receptor.
Quantitative Data
The binding affinity of this compound has been characterized for various human somatostatin receptor subtypes. The data clearly demonstrates its high selectivity for sst1.
| Compound | Receptor Subtype | K_i (nM) | IC_50 (nM) |
| This compound | hsst1 | 52 | 30.9 |
| hsst2 | >10,000 | >10,000 | |
| hsst3 | - | 345 | |
| hsst4 | - | >1,000 | |
| hsst5 | >10,000 | >10,000 | |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for the sst1 receptor. This protocol can be adapted based on specific laboratory conditions and available reagents.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology
1. Materials and Reagents:
-
Receptor Source: Cell membranes or whole cells stably expressing the human sst1 receptor.
-
Radioligand: A suitable radiolabeled somatostatin analog that binds to sst1 (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14). The concentration used should be close to its K_d value for the sst1 receptor.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sst1 agonist (e.g., unlabeled somatostatin or this compound itself) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Assay Setup:
-
Prepare assay tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
To each tube, add the assay buffer.
-
For competitive binding tubes, add the serially diluted this compound.
-
For non-specific binding tubes, add the high concentration of the unlabeled ligand.
-
For total binding tubes, add the vehicle control.
-
-
Incubation:
-
Add the radioligand to all tubes.
-
Add the receptor preparation to all tubes to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. This time should be optimized in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion
This compound is a highly selective sst1 agonist that serves as an indispensable tool for elucidating the specific functions of the sst1 receptor. The provided data and protocols offer a framework for researchers to design and execute robust protein binding assays to further characterize the interactions of this and other compounds with the somatostatin receptor system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 3. Somatostatin receptor 1 (SSTR1)-mediated inhibition of cell proliferation correlates with the activation of the MAP kinase cascade: role of the phosphotyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fluorescence Microscopy: Investigating the Cellular Effects of CH 275
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "CH 275" is associated with at least two distinct chemical entities investigated in cancer research: a novel synthesized benzoxazole (B165842) derivative, herein referred to as Compound 275# , and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) . Both compounds are potent molecules with significant anti-cancer properties, and fluorescence microscopy is a critical tool for elucidating their mechanisms of action.
These application notes provide detailed protocols for utilizing fluorescence microscopy to study the cellular effects of both Compound 275# and MS-275. The methodologies focus on indirect fluorescence assays, where fluorescent probes are used to visualize the biological consequences of compound treatment, rather than imaging the intrinsic fluorescence of the compounds themselves.
Part 1: Compound 275# - A Novel Benzoxazole Derivative
Compound 275# is a recently synthesized molecule that has demonstrated inhibitory effects on colorectal cancer (CRC) cells.[1][2] Its mechanism of action involves the generation of intracellular reactive oxygen species (ROS), which in turn triggers mitochondria-mediated apoptosis and autophagy.[1][2] Fluorescence microscopy is instrumental in visualizing these key events.
Key Applications in Fluorescence Microscopy
-
Detection of Intracellular Reactive Oxygen Species (ROS): Visualizing the increase in ROS levels within cells upon treatment with Compound 275#.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Assessing mitochondrial depolarization, a hallmark of apoptosis, induced by the compound.
Quantitative Data Summary
| Parameter | Fluorescent Probe | Purpose | Typical Observation with Compound 275# |
| Intracellular ROS Levels | DCFH-DA | To quantify the generation of reactive oxygen species. | Time and dose-dependent increase in green fluorescence.[1] |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 | To measure the integrity of the mitochondrial membrane potential. | A shift from red to green fluorescence, indicating mitochondrial depolarization.[1] |
Experimental Protocols
Protocol 1: Detection of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect ROS in cells treated with Compound 275#. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HCT8)
-
Compound 275#
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~488/525 nm)
-
96-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed HCT116 or HCT8 cells into a 96-well black, clear-bottom plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Compound 275# for the desired time points (e.g., 24 hours). Include a vehicle-only control group.
-
DCFH-DA Staining: a. Remove the culture medium and wash the cells once with warm PBS. b. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. c. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Add fresh PBS or culture medium to the wells. Image the cells immediately using a fluorescence microscope. Acquire images of the green fluorescence, which indicates the level of intracellular ROS.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HCT8)
-
Compound 275#
-
JC-1 Staining Kit
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with filters for both red (e.g., TRITC/Rhodamine) and green (e.g., FITC/GFP) fluorescence.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's instructions. b. Remove the culture medium from the wells. c. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with the provided washing buffer or warm PBS.
-
Imaging: Add fresh culture medium or PBS to the wells. Image the cells using a fluorescence microscope, capturing both the red and green fluorescence channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Diagrams
Caption: Workflow for detecting intracellular ROS.
Caption: Signaling pathway of Compound 275#.
Part 2: MS-275 (Entinostat) - A Histone Deacetylase (HDAC) Inhibitor
MS-275 (Entinostat) is a synthetic benzamide (B126) derivative that acts as a potent inhibitor of histone deacetylases (HDACs).[3][4] By inhibiting HDACs, MS-275 leads to the hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5][6] Immunofluorescence microscopy is a key technique to visualize these cellular consequences.
Key Applications in Fluorescence Microscopy
-
Detection of Histone Acetylation: Visualizing the increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in the nucleus.
-
Analysis of Protein Expression: Quantifying changes in the expression and localization of key proteins like p21 and cleaved Caspase-3.
Quantitative Data Summary
| Parameter | Primary Antibody Target | Purpose | Typical Observation with MS-275 |
| Histone Acetylation | Acetyl-Histone H3/H4 | To measure the inhibition of HDAC activity. | Increased nuclear fluorescence intensity.[5] |
| Cell Cycle Arrest | p21WAF1/CIP1 | To assess the induction of cell cycle arrest. | Increased nuclear fluorescence intensity.[4][6] |
| Apoptosis Induction | Cleaved Caspase-3 | To detect the activation of the apoptotic cascade. | Increased cytoplasmic fluorescence intensity.[5] |
Experimental Protocols
Protocol 3: Immunofluorescence Staining for Acetylated Histones, p21, or Cleaved Caspase-3
This protocol provides a general framework for immunofluorescence staining. Specific antibody concentrations and incubation times may need to be optimized.
Materials:
-
Cancer cell lines (e.g., leukemia cell lines like U937, HL-60)[6]
-
MS-275 (Entinostat)
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed cells onto glass coverslips in a petri dish or directly into an imaging plate. b. Allow cells to adhere (if applicable) and then treat with desired concentrations of MS-275 for an appropriate duration (e.g., 24-48 hours).
-
Fixation: a. Remove the culture medium and wash cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the membranes. b. Wash three times with PBS.
-
Blocking: a. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer to the recommended concentration. b. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. b. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: a. Wash the cells three times with PBS. b. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei. c. Wash twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores and DAPI/Hoechst.
Diagrams
Caption: Workflow for immunofluorescence staining.
Caption: Mechanism of action for MS-275.
References
- 1. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CH 275 (Entinostat/MS-275)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH 275, also known as Entinostat or MS-275, is a potent and selective, orally bioavailable inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat leads to the hyperacetylation of histones, which in turn modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and differentiation in various cancer models.[2][3] These application notes provide detailed protocols for the formulation and in vivo administration of Entinostat, along with a summary of its pharmacokinetic and pharmacodynamic properties to guide preclinical research.
Mechanism of Action
Entinostat exerts its anti-tumor effects by selectively inhibiting Class I HDACs, which are often overexpressed in malignant cells. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes. Key downstream effects include the induction of cell cycle inhibitors like p21 and p27, and the downregulation of survival pathways involving ERK and AKT.[4] Additionally, Entinostat has been shown to modulate the tumor microenvironment by affecting immune regulatory cells, enhancing anti-tumor immune responses.[5][6]
Signaling Pathway
The primary signaling pathway affected by Entinostat involves the epigenetic regulation of gene expression through histone acetylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
Standard Operating Procedure for Handling and Application of CH 275 (Entinostat/MS-275)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the handling, storage, and experimental application of CH 275, also known as Entinostat or MS-275. This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] Due to its ability to modulate gene expression, it is a compound of significant interest in cancer research, immunology, and other areas of drug development. This SOP is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Properties
| Property | Value |
| Synonyms | Entinostat, MS-275, SNDX-275 |
| Chemical Name | N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide |
| Molecular Formula | C₂₁H₂₀N₄O₃ |
| Molecular Weight | 376.41 g/mol |
| CAS Number | 209783-80-2 |
| Appearance | Solid |
| Solubility | DMSO: ≥ 30 mg/mL; DMF: 30 mg/mL; Ethanol: 2 mg/mL |
Health and Safety Precautions
3.1 Hazard Identification
This compound (Entinostat) is classified as a hazardous substance.
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[5]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
3.2 Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is required.
3.3 Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Storage and Handling
4.1 Storage
-
Solid Compound: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keep at -20°C.[6][7]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[4][7]
4.2 Handling
-
All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.[5]
Mechanism of Action
This compound is a selective inhibitor of Class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of previously silenced genes. This includes tumor suppressor genes such as p21WAF1/CIP1, which can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]
Quantitative Data
Table 1: Inhibitory Activity of this compound (Entinostat)
| Target | IC₅₀ |
| HDAC1 | 243 nM - 0.51 µM |
| HDAC2 | 453 nM |
| HDAC3 | 248 nM - 1.7 µM |
Table 2: In Vitro Efficacy of this compound (Entinostat) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ |
| MOLM13 | Acute Myeloid Leukemia | < 1 µM |
| MV4-11 | Biphenotypic Leukemia | < 1 µM |
| A2780 | Ovarian Cancer | 41.5 nM - 4.71 µM (range across multiple lines) |
| Calu-3 | Lung Cancer | 41.5 nM - 4.71 µM (range across multiple lines) |
| HL-60 | Promyelocytic Leukemia | 41.5 nM - 4.71 µM (range across multiple lines) |
| K562 | Chronic Myelogenous Leukemia | 41.5 nM - 4.71 µM (range across multiple lines) |
| HT-29 | Colorectal Cancer | 41.5 nM - 4.71 µM (range across multiple lines) |
Experimental Protocols
7.1 Preparation of Stock Solutions
Protocol:
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) and use sterile techniques.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of sterile dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[4][7]
7.2 In Vitro Cell Viability Assay (MTS/MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[12][13]
7.3 Western Blot Analysis for Histone Acetylation
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7.4 In Vivo Animal Studies
Caution: All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol:
-
Animal Model: Utilize an appropriate animal model (e.g., tumor xenografts in immunodeficient mice).
-
Drug Formulation: For oral gavage, this compound can be formulated in a vehicle such as DMSO. A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Dosing: Doses used in preclinical models range from 20 mg/kg to 49 mg/kg, administered orally.[4][12][13] The dosing schedule can vary (e.g., daily, every other day).
-
Monitoring: Monitor the animals for tumor growth, body weight, and any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blot, etc.).
Waste Disposal
All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional and local regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biocrick.com [biocrick.com]
- 7. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 8. pnas.org [pnas.org]
- 9. A Phase I and Pharmacokinetic Study of the Oral Histone Deacetylase Inhibitor, MS-275, in Patients with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MS275 induces tumor immunosuppression by upregulating PD-L1 and enhances the efficacy of anti-PD-1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Efficacy of Bioactive Compounds: CH 275 & MS-275
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the efficacy of two distinct therapeutic compounds often referred to by similar nomenclature: the somatostatin (B550006) analog CH 275 and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). Given the potential for confusion, this guide delineates the specific techniques applicable to each compound, tailored to their unique mechanisms of action.
Section 1: this compound (Somatostatin sst1 Receptor Agonist)
This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its primary therapeutic potential is being explored in the context of Alzheimer's disease, where it has been shown to activate neprilysin, an amyloid-β (Aβ) peptide-degrading enzyme, leading to a reduction in Aβ plaque load.[1]
Core Efficacy Parameters
The efficacy of this compound is determined by its ability to:
-
Bind with high affinity and selectivity to the sst1 receptor.
-
Activate downstream signaling pathways upon receptor binding.
-
Increase the activity of neprilysin.
-
Reduce Aβ plaque burden in relevant models.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Assay Type |
| Ki | 52 nM | sst1 | Radioligand Binding Assay |
| IC50 | 30.9 nM | sst1 | Functional Assay |
| IC50 | 345 nM | sst3 | Functional Assay |
| IC50 | >1 µM | sst4 | Functional Assay |
| IC50 | >10 µM | sst2 | Functional Assay |
| IC50 | >10 µM | sst5 | Functional Assay |
Table 1: Receptor Binding and Functional Activity of this compound.[1]
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the sst1 receptor.
Materials:
-
Cell membranes expressing human sst1 receptor.
-
Radiolabeled somatostatin analog (e.g., [125I]-SRIF-14).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value by non-linear regression analysis using competition binding equations.
Objective: To measure the effect of this compound on neprilysin activity in primary neuronal cultures.
Materials:
-
Primary hippocampal, cortical, and striatal neuron cultures.
-
This compound (e.g., 100 nM).[1]
-
Neprilysin substrate (e.g., a fluorogenic peptide).
-
Cell lysis buffer.
-
Fluorometer.
Procedure:
-
Culture primary neurons to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Lyse the cells to release intracellular enzymes.
-
Add the fluorogenic neprilysin substrate to the cell lysates.
-
Incubate at 37°C and monitor the increase in fluorescence over time using a fluorometer.
-
Calculate the rate of substrate cleavage, which is proportional to neprilysin activity.
-
Compare the activity in this compound-treated cells to control cells.
Visualizations
References
Troubleshooting & Optimization
troubleshooting CH 275 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide analog of somatostatin. It functions as a potent and selective agonist for the somatostatin receptor 1 (sst1), with an IC50 of 30.9 nM for human sst1.[1] It is significantly less active at other somatostatin receptor subtypes.[1] Due to its selectivity, this compound is a valuable tool for studying the specific roles of sst1 in various physiological processes and is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1]
Q2: How should I store this compound?
For long-term storage, lyophilized this compound should be kept at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month at -20°C and for up to six months at -80°C when stored properly in sealed containers, protected from moisture and light.
Q3: What is the primary mechanism of action of this compound?
This compound selectively binds to and activates the somatostatin receptor 1 (sst1), which is a G-protein coupled receptor (GPCR). Activation of sst1 initiates a variety of intracellular signaling cascades, which can lead to the inhibition of adenylyl cyclase, modulation of ion channel activity, and other cellular responses. This targeted action allows for the specific investigation of sst1-mediated pathways.
Troubleshooting this compound Insolubility Issues
Problem: My lyophilized this compound powder will not dissolve.
This is a common issue encountered with peptides. The solubility of this compound can be influenced by its amino acid sequence and the presence of hydrophobic residues. Here’s a step-by-step guide to address insolubility:
Step 1: Initial Solvent Selection
-
Water: The recommended starting solvent for this compound is water. A known solubility is 0.30 mg/ml in water.[1]
-
Initial Test: Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.
Step 2: Aiding Dissolution
If the peptide does not readily dissolve in water, the following techniques can be employed:
-
Gentle Agitation: Vortexing at a low speed or gentle swirling can help to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: Since this compound is a peptide, its charge state is pH-dependent.
-
For Basic Peptides: If the peptide has a net positive charge, adding a small amount of dilute acetic acid (e.g., 10%) can improve solubility.
-
For Acidic Peptides: If the peptide has a net negative charge, a small amount of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) can be used.
-
Step 3: Using Organic Solvents
For highly hydrophobic peptides that are resistant to dissolution in aqueous solutions, the use of a small amount of an organic solvent may be necessary.
-
Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to dissolve hydrophobic peptides.
-
Procedure:
-
Dissolve the peptide in a minimal amount of the organic solvent (e.g., DMSO).
-
Once fully dissolved, slowly add the aqueous buffer of choice to the desired final concentration.
-
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells.
Quantitative Solubility Data for this compound
| Solvent | Solubility | Source |
| Water | 0.30 mg/ml | [1] |
Experimental Protocols
In Vitro sst1 Receptor Binding Assay
This protocol is a representative example of how to perform a competitive binding assay to determine the affinity of test compounds for the sst1 receptor using this compound as a reference compound.
Materials:
-
This compound (as a reference compound)
-
Cell membranes prepared from cells expressing human sst1
-
Radiolabeled somatostatin analog (e.g., [125I]-SRIF-14)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Reconstitute lyophilized this compound and any test compounds in an appropriate solvent to create stock solutions.
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Dilute the radiolabeled ligand in the assay buffer to the desired concentration.
-
Thaw the sst1-expressing cell membranes on ice and resuspend in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 100 µM unlabeled somatostatin (for non-specific binding).
-
50 µL of the serially diluted this compound or test compound.
-
50 µL of the diluted radiolabeled ligand.
-
50 µL of the diluted cell membranes.
-
-
The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate that has been pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound or test compound) to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
References
Technical Support Center: Optimizing CH 275 Dosage for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist.[1] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action involves binding to and activating sst1, which can lead to various downstream cellular effects. In neuronal contexts, for example, activation of sst1 by this compound has been shown to elicit an increase in the response to glutamate (B1630785), an effect opposite to that of sst2/sst5 receptor activation.[2]
Q2: What are the binding affinities of this compound for various somatostatin receptors?
A2: this compound exhibits high selectivity for the sst1 receptor. The table below summarizes its binding affinities.
| Receptor | K_i (nM) | IC_50 (nM) |
| sst1 | 52 | 30.9 |
| sst2 | >10,000 | >10,000 |
| sst3 | Not Reported | 345 |
| sst4 | Not Reported | >1,000 |
| sst5 | >10,000 | >10,000 |
| Data sourced from MedChemExpress.[1] |
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A common starting point for in vitro experiments is in the low nanomolar to micromolar range. A concentration of 100 nM has been successfully used in primary neuron-based cell culture systems to activate neprilysin activity.[1] However, the optimal concentration is cell-type and assay-dependent. A dose-response experiment is highly recommended to determine the most effective concentration for your specific experimental setup.[3][4]
Q4: How should I prepare and store this compound?
A4: For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C.[3] When preparing a stock solution, dissolve the peptide in a small amount of a suitable solvent like sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous experimental medium.[3] Ensure the final concentration of the organic solvent in your cell culture is non-toxic (typically below 0.5%).[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted stock solution into single-use vials and store them at -80°C.[3]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination for this compound
This protocol outlines a general method for determining the optimal concentration of this compound in a cell-based assay using a dose-response curve.
Materials:
-
This compound
-
Appropriate cell line expressing sst1
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Assay-specific detection reagents (e.g., for measuring cAMP levels, cell viability, or a specific signaling event)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Peptide Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., from 0.1 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: a "vehicle control" with the highest concentration of the solvent used and an "untreated control" with medium only.
-
Incubation: Incubate the plate for a predetermined duration based on the expected timeline of the cellular response you are measuring.
-
Assay: Perform your specific assay to measure the cellular response (e.g., cAMP assay, cell proliferation assay, or a reporter gene assay).
-
Data Analysis: Measure the output using a microplate reader. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration).
This compound Signaling Pathway
Caption: Agonist binding and G-protein activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | 1. Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases.[4] 2. Incorrect Concentration: The concentration used may be too low for the specific cell type or assay. 3. Low Receptor Expression: The target cells may have low or no expression of the sst1 receptor. | 1. Use protease inhibitors in your assay buffer. Ensure proper storage and handling of the peptide to minimize degradation.[4] 2. Perform a dose-response experiment to determine the optimal concentration.[3] 3. Verify sst1 expression in your cell line using techniques like RT-PCR or Western blotting. |
| High background or non-specific effects | 1. High Peptide Concentration: Very high concentrations of this compound may lead to off-target effects. 2. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be causing cellular stress or toxicity.[3] | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[3] Run a vehicle control to assess solvent effects. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. 2. Inconsistent Peptide Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent dosing. 3. Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can impact results. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 3. Standardize all assay parameters and document them meticulously in your lab notebook. |
| Unexpected cellular response (e.g., opposite of expected effect) | 1. Receptor Subtype Specificity: The observed effect may be mediated by a different somatostatin receptor subtype if the cells express multiple subtypes. Remember that sst1 and sst2 activation can have opposing effects.[2] 2. Cellular Context: The downstream signaling pathways activated by sst1 can vary between different cell types. | 1. Use selective antagonists for other somatostatin receptors to confirm that the observed effect is mediated by sst1. 2. Characterize the downstream signaling pathways in your specific cell model to understand the context-dependent effects of sst1 activation. |
Experimental Workflow Diagram
Caption: A typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtypes sst1 and sst2 elicit opposite effects on the response to glutamate of mouse hypothalamic neurones: an electrophysiological and single cell RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming MS-275 (Entinostat) Off-Target Effects
It appears there may be ambiguity in your request for "CH 275," as search results point to two distinct compounds:
-
This compound : A selective agonist for the somatostatin (B550006) receptor 1 (sst1).
-
MS-275 (also known as Entinostat or SNDX-275) : A selective inhibitor of Class I histone deacetylases (HDACs).
Off-target effects are a more common and extensively studied concern for enzyme inhibitors like MS-275 used in broad research areas such as oncology. Therefore, this technical support center will focus on MS-275 (Entinostat) . If you intended to inquire about the somatostatin agonist this compound, please let us know.
Welcome to the technical support center for MS-275 (Entinostat). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this Class I HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of MS-275?
A1: MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), with the highest potency against HDAC1, HDAC2, and HDAC3.[1][2][3] Its on-target effects stem from the hyperacetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Off-target effects can occur when a drug interacts with unintended molecules.[4] For MS-275, while highly selective for Class I HDACs, potential off-target interactions with other proteins or unintended modulation of signaling pathways should be experimentally evaluated. For instance, some studies have investigated its effects on protein chaperones like HSP90.[1]
Q2: I'm observing a phenotype in my cell-based assay that doesn't align with known HDAC1/2/3 inhibition. Could this be an off-target effect?
A2: Yes, this is a possibility. Common indicators of off-target effects include observing a biological response at concentrations significantly different from the IC50 for the intended targets, or a phenotype that cannot be rescued by modulating the known downstream effectors of HDAC1/2/3. It is also possible that the observed phenotype is due to the modulation of a non-histone substrate of these HDACs. Orthogonal validation using structurally different HDAC inhibitors or genetic knockdown (e.g., siRNA, CRISPR) of HDAC1, 2, and 3 can help determine if the effect is on-target.
Q3: What is the recommended concentration range for using MS-275 in cell culture to minimize off-target effects?
A3: It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific cell line and assay. Generally, using the lowest concentration that elicits the desired on-target phenotype is recommended to reduce the likelihood of off-target interactions. For MS-275, IC50 values in cell proliferation assays can range from nanomolar to low micromolar concentrations depending on the cell line.[5] Exceeding these concentrations significantly increases the risk of engaging off-target proteins.
Q4: How can I experimentally identify the off-target proteins of MS-275 in my system?
A4: There are several unbiased, proteome-wide methods to identify off-target interactions. Techniques like thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can identify proteins that are stabilized or destabilized by drug binding in intact cells or cell lysates. Affinity chromatography using immobilized MS-275 followed by mass spectrometry is another common approach to pull down binding partners.
Troubleshooting Guides
Issue 1: High Cell Toxicity at Concentrations Expected to be Specific
-
Possible Cause: The cell line may be particularly sensitive to the inhibition of a specific non-histone substrate of HDAC1/2/3, or there might be an off-target effect causing cytotoxicity.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a detailed dose-response curve to accurately determine the IC50 for cell viability in your specific cell line.
-
Genetic Validation: Use siRNA or CRISPR to knock down HDAC1, HDAC2, and HDAC3 individually and in combination. If the toxicity is replicated, it is likely an on-target effect.
-
Rescue Experiment: Attempt to rescue the cells from toxicity by overexpressing a downstream effector that is repressed by HDAC1/2/3 activity.
-
Orthogonal Compound: Treat cells with a structurally different Class I-selective HDAC inhibitor (e.g., Romidepsin). If the same toxicity is observed, it strengthens the case for an on-target effect.
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell by efflux pumps, or be rapidly metabolized.[6]
-
Troubleshooting Steps:
-
Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that MS-275 is binding to HDAC1/2/3 inside the cell. An increase in the thermal stability of these proteins upon drug treatment indicates target engagement.
-
Measure Acetylation: Perform a western blot for acetylated histone H3 or acetylated tubulin. A dose-dependent increase in acetylation confirms that the inhibitor is active within the cell.
-
Check for Efflux Pump Activity: Co-treat cells with known efflux pump inhibitors (e.g., Verapamil for P-glycoprotein) to see if the potency of MS-275 increases.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of MS-275 (Entinostat) against various HDAC isoforms. This data is compiled from multiple sources and should be used for comparative purposes. Actual IC50 values can vary based on assay conditions.
| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | HDAC10 (IC50) | Class Selectivity |
| MS-275 (Entinostat) | 0.51 µM | - | 1.7 µM | >100 µM | >100 µM | >100 µM | >100 µM | Class I |
Data compiled from available literature. Note that some sources report IC50s for HDAC1 and HDAC3 specifically, while others provide a general Class I inhibitory profile.[5]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that MS-275 binds to its intended HDAC targets in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with MS-275 at various concentrations (e.g., 0.1x, 1x, 10x the IC50 for your desired phenotype) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.[7]
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities. For each temperature, normalize the HDAC1/2 band intensity to the loading control.
-
Plot the normalized band intensity against the temperature for each MS-275 concentration. A shift in the melting curve to a higher temperature in the MS-275-treated samples indicates target stabilization and therefore, engagement.
-
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
Objective: To determine the IC50 value of MS-275 against specific recombinant HDAC isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of MS-275 in DMSO. Create a serial dilution of the inhibitor in assay buffer.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted enzyme to each well.
-
Add the serially diluted MS-275 or vehicle control to the wells.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected off-target effects.
Caption: The on-target signaling pathway of MS-275 (Entinostat).
References
- 1. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Bioavailability of CH275
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the somatostatin (B550006) receptor 1 (sst1) agonist, CH275. The following information is designed to address specific issues that may arise during your research and to provide guidance on improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is CH275 and what is its mechanism of action?
A1: CH275 is a potent and specific agonist for the somatostatin receptor 1 (sst1).[1][2] Its mechanism of action involves binding to and activating sst1, which is a G-protein coupled receptor. This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CH275 can also influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Q2: What are the known solubility characteristics of CH275?
A2: There is some conflicting information regarding the aqueous solubility of CH275. One source indicates solubility up to 0.30 mg/mL in water, while another suggests a higher solubility of 50 mg/mL.[1][2] It is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] This discrepancy in water solubility is a critical factor to consider during experimental design.
Q3: Why might I be observing low efficacy of CH275 in my in vivo experiments?
A3: Low in vivo efficacy despite potent in vitro activity can often be attributed to poor bioavailability. For a compound like CH275, this could be due to several factors including low aqueous solubility, poor permeability across biological membranes, rapid metabolism, or a combination of these.[3][4][5] The physicochemical properties of a drug, such as its lipophilicity (logP), play a significant role in its bioavailability.
Q4: How can I address the conflicting solubility data for CH275?
A4: It is recommended to empirically determine the solubility of your specific batch of CH275 in the relevant physiological buffers for your experiments. This can be done through standard laboratory techniques such as shake-flask or potentiometric methods. Understanding the solubility under your experimental conditions is the first step in troubleshooting bioavailability issues.
Q5: What are some general strategies to improve the bioavailability of a compound like CH275?
A5: For poorly soluble compounds, several formulation strategies can be employed. These include particle size reduction (micronization or nanosizing), the use of co-solvents or surfactants, and the formation of solid dispersions or cyclodextrin (B1172386) complexes.[6][7][8] For peptide-like molecules, strategies may also involve the use of penetration enhancers or encapsulation in drug delivery systems like liposomes or nanoparticles.[9][10]
Troubleshooting Guides
Issue: Poor Dissolution of CH275 in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | Determine the solubility of your CH275 batch in various pharmaceutically relevant buffers (e.g., PBS at different pH values). | A clear understanding of the solubility limitations of your compound. |
| Compound aggregation | Attempt to dissolve CH275 with the aid of sonication or gentle heating. Be cautious with heating as it may affect compound stability. | Improved dissolution rate and potentially higher concentration in solution. |
| Incorrect solvent | If your experimental design allows, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol (B145695) in your aqueous buffer). | Enhanced solubility of CH275 in the final formulation. |
Issue: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of CH275 in culture media | Prepare a concentrated stock solution of CH275 in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. | Consistent and reproducible cellular responses due to a homogenous concentration of CH275. |
| Adsorption to plasticware | Consider using low-adhesion microplates or glassware for your experiments. | Minimized loss of compound due to non-specific binding, leading to more accurate results. |
| Degradation of CH275 in solution | Prepare fresh working solutions of CH275 for each experiment from a frozen stock. | Reduced variability in results caused by compound degradation over time. |
Issue: Low Oral Bioavailability in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility in the gastrointestinal tract | Formulate CH275 as a suspension or in a lipid-based delivery system. Techniques like creating a solid dispersion or using self-emulsifying drug delivery systems (SEDDS) can be explored.[7] | Improved dissolution and absorption of CH275 in the GI tract, leading to higher plasma concentrations. |
| Low membrane permeability | Investigate the use of permeation enhancers in your formulation. These are compounds that can transiently increase the permeability of the intestinal epithelium. | Enhanced absorption of CH275 across the gut wall. |
| First-pass metabolism | Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the liver's first-pass effect. | Higher systemic exposure to CH275, allowing for a better assessment of its efficacy. |
Data Presentation
Table 1: Reported Solubility of CH275
| Solvent | Reported Solubility | Source |
| Water | 0.30 mg/mL | [1] |
| Water | 50 mg/mL | [2] |
| DMSO | 100 mg/mL | [2] |
Experimental Protocols
Methodology 1: Preparation of a Nanosuspension to Improve Oral Bioavailability
This protocol describes a general method for preparing a nanosuspension, which can be adapted for CH275 to enhance its dissolution rate and oral absorption.
-
Materials: CH275, stabilizer (e.g., Poloxamer 188 or Tween 80), and purified water.
-
Procedure: a. Prepare an aqueous solution of the stabilizer. b. Disperse a known amount of CH275 in the stabilizer solution to form a pre-suspension. c. Homogenize the pre-suspension using a high-pressure homogenizer or a microfluidizer. d. Optimize the homogenization parameters (pressure and number of cycles) to achieve the desired particle size (typically below 200 nm). e. Characterize the resulting nanosuspension for particle size, zeta potential, and drug content. f. Lyophilize the nanosuspension with a cryoprotectant (e.g., trehalose) to produce a stable powder for long-term storage and reconstitution.
Methodology 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the general steps for developing a SEDDS formulation, which can improve the solubility and absorption of lipophilic drugs.
-
Materials: CH275, oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor EL or Tween 80), and co-surfactant (e.g., Transcutol HP or PEG 400).
-
Procedure: a. Determine the solubility of CH275 in various oils, surfactants, and co-surfactants to select appropriate excipients. b. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. c. Prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios within the self-emulsifying region. d. Incorporate CH275 into the selected formulations. e. Evaluate the formulations for self-emulsification efficiency, droplet size, and drug precipitation upon dilution in aqueous media. f. The optimized SEDDS formulation should form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Visualizations
Caption: SSTR1 signaling pathway activated by CH275.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. [PDF] Formulation of somatostatin analog tablets using quality by design approach | Semantic Scholar [semanticscholar.org]
- 4. blog.curapath.com [blog.curapath.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the formulation and delivery of somatostatin analogs for acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bariatricnews.net [bariatricnews.net]
- 10. mdpi.com [mdpi.com]
CH 275 degradation and storage problems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation and storage of this peptide analog.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Causes | Recommended Solutions |
| Reduced or No Bioactivity | 1. Improper Storage: Exposure of lyophilized powder or solutions to room temperature for extended periods.[1][2] 2. Degradation in Solution: Multiple freeze-thaw cycles of stock solutions.[1][3] 3. Oxidation: Particularly if the peptide sequence contains Cys, Met, or Trp residues.[1][3] 4. Hydrolysis: Can occur in aqueous solutions, especially at non-optimal pH.[4] 5. Incorrect Reconstitution: Use of a non-recommended solvent or improper pH of the buffer. | 1. Storage: Store lyophilized this compound at -20°C or -80°C.[1][3] For solutions, aliquot and store at -20°C for short-term and -80°C for long-term.[3][5] 2. Handling Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3] 3. Preventing Oxidation: Store under an inert gas (argon or nitrogen) if possible. Use degassed buffers for reconstitution.[6] 4. Minimizing Hydrolysis: Reconstitute in sterile, low-pH buffers (pH 5-6).[1][7] 5. Reconstitution Protocol: Follow the supplier's recommendations for reconstitution. If not available, test solubility in a small amount of sterile, purified water or a buffer appropriate for your experiment. |
| Precipitation or Aggregation in Solution | 1. High Peptide Concentration: Exceeding the solubility limit of this compound in the chosen solvent. 2. Incorrect pH of Solvent: The pH of the solution can significantly impact the solubility of peptides.[7] 3. Contamination: Bacterial growth in non-sterile solutions can lead to changes in pH and peptide degradation.[1] | 1. Concentration: Prepare solutions at a concentration known to be soluble. If unsure, start with a lower concentration. 2. pH Adjustment: Use buffers with a pH of 5-6 for reconstitution and storage of solutions.[1] 3. Sterility: Use sterile solvents and handle solutions under aseptic conditions. Filter-sterilize the solution using a 0.22 µm filter if necessary.[5] |
| Inconsistent Experimental Results | 1. Peptide Degradation: Inconsistent handling and storage of this compound aliquots between experiments. 2. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.[4] 3. Variability in Reagent Quality: Inconsistent quality of solvents or other reagents used in the experiment. | 1. Standardized Protocols: Adhere to a strict, standardized protocol for the storage, handling, and preparation of this compound solutions for all experiments. 2. Minimize Adsorption: Use low-protein-binding tubes and pipette tips. 3. Reagent Consistency: Use high-purity, sterile reagents from a reliable source. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized this compound powder? A1: Lyophilized this compound should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[3][5] Keep the vial tightly sealed and protected from light.[5]
-
Q2: What is the best way to store this compound after reconstitution? A2: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][3]
-
Q3: Can I store reconstituted this compound at 4°C? A3: Storing peptide solutions at 4°C is not recommended for more than a few days due to the increased risk of degradation and bacterial contamination.
Reconstitution
-
Q4: What solvent should I use to reconstitute this compound? A4: The choice of solvent depends on the experimental requirements. Sterile, purified water or a buffer with a slightly acidic pH (5-6) is generally recommended for peptide stability.[1] Always refer to the manufacturer's datasheet for specific instructions.
-
Q5: How can I ensure the sterility of my this compound solution? A5: Use sterile solvents and materials for reconstitution. If necessary, the reconstituted solution can be filter-sterilized using a 0.22 µm filter.[5]
Degradation
-
Q6: What are the common causes of this compound degradation? A6: As a peptide, this compound is susceptible to several degradation pathways, including:
-
Oxidation: Of residues like Cysteine, Methionine, or Tryptophan.[1][3]
-
Hydrolysis: Cleavage of peptide bonds by water, which can be accelerated by non-optimal pH and temperature.[4]
-
Deamidation: Particularly of Asparagine and Glutamine residues.
-
Aggregation: The clumping of peptide molecules, which can affect solubility and bioactivity.[4]
-
-
Q7: How can I minimize the degradation of this compound in my experiments? A7: To minimize degradation, follow strict storage and handling protocols. Store the lyophilized powder and aliquoted solutions at the recommended low temperatures. Use appropriate, sterile buffers for reconstitution, and avoid multiple freeze-thaw cycles. For peptides prone to oxidation, using degassed buffers and storing under an inert atmosphere can be beneficial.[6]
Experimental Protocols and Data
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year[5] | Keep vial tightly sealed and protected from light.[5] |
| -80°C | Up to 2 years[5] | Ideal for long-term storage. | |
| Reconstituted Solution | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles.[1][3] |
| -80°C | Up to 6 months[5] | Recommended for longer-term storage of solutions. |
General Peptide Reconstitution Protocol
This is a general guideline. Always consult the manufacturer's specific instructions for this compound.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the recommended volume of cold, sterile solvent (e.g., sterile water or a pH 5-6 buffer) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Promptly store the aliquots at -20°C or -80°C.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jaycampbell.com [jaycampbell.com]
- 7. jpt.com [jpt.com]
Technical Support Center: CH 275 Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining the synthesis of CH 275 for a higher yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Yield Optimization
-
Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to optimization is recommended.[1] Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous, as required. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It's crucial to optimize these parameters.[2]
-
Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Stoichiometry: The ratio of reactants can be critical. Experiment with slight variations in the stoichiometry of your limiting reagent.
-
-
Q2: I am observing the formation of significant side products. How can I increase the selectivity for this compound?
A2: Side product formation is a common issue resulting from competing reaction pathways.[3] To enhance selectivity:
-
Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can dramatically influence selectivity.[2] Consider screening alternative catalysts or reagents if applicable to your synthesis route.
-
Order of Addition: The sequence in which reagents are added can sometimes control which reaction pathway is favored.
-
-
Q3: The reaction does not seem to go to completion, and I always recover unreacted starting material. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer duration using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Ensure the catalyst is handled correctly and consider adding a fresh portion if the reaction stalls.[2]
-
Equilibrium: The reaction might be reversible and reaching equilibrium. If so, you may need to find a way to remove one of the byproducts to drive the reaction forward (e.g., by removing water).
-
Purification & Isolation
-
Q4: I am having difficulty purifying this compound from the crude reaction mixture. What purification methods are recommended?
A4: The choice of purification method depends on the scale of your reaction and the physical properties of this compound.[4]
-
Column Chromatography: This is a versatile method for purifying compounds on a small to medium scale.[4] Experiment with different solvent systems to achieve good separation.
-
Recrystallization: If this compound is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.[5] The key is to find a suitable solvent or solvent mixture.[5]
-
Distillation: If this compound is a volatile liquid with a molecular weight under 350 amu, vacuum distillation might be an option.[4]
-
-
Q5: My purified this compound appears to be unstable. How can I prevent degradation?
A5: If you suspect product instability:
-
Workup Conditions: The product may be sensitive to acid or base used during the workup.[6] Test the stability of your product by exposing a small sample to these conditions and monitoring for degradation by TLC.[6]
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to minimize degradation.
-
Data Presentation: Optimizing Reaction Conditions
Below are tables summarizing typical data from reaction optimization experiments for the synthesis of this compound.
Table 1: Solvent Screening
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 45 |
| 2 | Dioxane | 80 | 12 | 62 |
| 3 | DMF | 80 | 12 | 55 |
| 4 | Acetonitrile | 80 | 12 | 38 |
Table 2: Temperature Optimization in Dioxane
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dioxane | Room Temp | 24 | 25 |
| 2 | Dioxane | 60 | 18 | 58 |
| 3 | Dioxane | 80 | 12 | 62 |
| 4 | Dioxane | 100 | 8 | 75 |
| 5 | Dioxane | 120 | 8 | 73 (decomposition observed) |
Experimental Protocol: Representative Synthesis of this compound
This protocol describes a general procedure that can be adapted. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Starting Material A (1.0 eq)
-
Reagent B (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried flask, add Starting Material A, Reagent B, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Below are diagrams illustrating workflows and pathways related to this compound synthesis and its hypothetical application.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Addressing CH 275-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with CH 275-induced cytotoxicity experiments in vitro. The information primarily focuses on the well-characterized histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) , which is often referred to in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound, commonly known as MS-275 or Entinostat, is a class I histone deacetylase (HDAC) inhibitor.[1][2] It induces cytotoxicity in cancer cells primarily by promoting apoptosis (programmed cell death).[1][3] The underlying mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.[4] At lower concentrations, MS-275 can induce cell cycle arrest and differentiation, while higher concentrations potently trigger apoptosis.[2]
Q2: I am observing unexpected morphological changes in my cells after treatment with MS-275. Is this normal?
Yes, HDAC inhibitors like MS-275 can induce significant changes in cell morphology. These changes are often associated with the compound's effect on cell differentiation and cell cycle arrest. For instance, in some cell lines, treatment can lead to a more differentiated phenotype, such as neuron-like morphology in neuroblastoma cells.[4][5] It is crucial to distinguish these changes from signs of necrosis or poor cell health by using specific viability and apoptosis assays.
Q3: My MS-275 is precipitating in the cell culture medium. What should I do?
Compound precipitation can lead to inconsistent results. To prevent this:
-
Ensure Proper Solubilization: MS-275 is soluble in DMSO but poorly soluble in water and ethanol.[6] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed (37°C) culture medium.[7]
-
Avoid High Solvent Concentrations: Keep the final DMSO concentration in your culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C, as temperature shifts can cause precipitation.[7][9]
-
Check Media Components: Interactions with salts or other components in the media can sometimes cause precipitation. Test the compound's stability in your specific medium over time.[7][10]
Q4: How do I choose the right concentration of MS-275 for my experiment?
The optimal concentration depends on your cell line and the desired outcome (e.g., cell cycle arrest vs. apoptosis).
-
Review Literature: Check published studies for IC50 values in your specific or similar cell lines.
-
Perform a Dose-Response Curve: It is highly recommended to perform a preliminary experiment with a wide range of MS-275 concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability) in your experimental system. This can be done using an MTT or similar viability assay.
Quantitative Data: MS-275 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of MS-275 can vary significantly between cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| HDAC1 (cell-free) | - | 0.18 µM / 0.51 µM | Cell-free assay | [1][3] |
| HDAC3 (cell-free) | - | 0.74 µM / 1.7 µM | Cell-free assay | [1][3] |
| A2780 | Ovarian Cancer | 41.5 nM | Neutral Red Assay | [3] |
| HL-60 | Leukemia | >100 nM | Neutral Red Assay | [3] |
| K562 | Leukemia | 200 - 500 nM | Neutral Red Assay | [3] |
| HT-29 | Colon Cancer | 4.71 µM | Neutral Red Assay | [3] |
| RD | Rhabdomyosarcoma | 1 µM | Trypan Blue Assay | [11] |
| RH30 | Rhabdomyosarcoma | 1.9 µM | Trypan Blue Assay | [11] |
| MOLT-4 | Leukemia | 0.45 µM | MTT Assay | [2] |
Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific assay used. This table should be used as a guideline.
Troubleshooting Guides
MTT/XTT Cell Viability Assay
Issue: Inconsistent or unexpected results (e.g., high variability, increased absorbance with higher drug concentration).
| Question | Possible Cause(s) | Solution(s) |
| Why is there high variability between my replicate wells? | Uneven cell seeding: Cells can settle quickly, leading to different cell numbers in each well.[12] Edge effects: Evaporation in the outer wells of the plate can concentrate media components and affect cell growth.[13] | Mix cell suspension frequently while plating.[12] Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13] |
| Why is the absorbance increasing with higher concentrations of MS-275? | Compound interference: MS-275 might have reducing properties that directly convert MTT to formazan (B1609692), independent of cell metabolism.[13][14] Altered metabolic state: The compound may be causing cellular stress that leads to a temporary increase in metabolic activity.[14] | Run a cell-free control: Add MS-275 and MTT to media without cells. A color change indicates direct reduction.[13][14] If interference is confirmed, use an alternative assay like LDH or Crystal Violet. |
| Why are the formazan crystals not dissolving completely? | Insufficient or improper solvent: The volume or type of solubilization solvent (e.g., DMSO) may be inadequate.[13] Dense cell growth: In very confluent wells, the crystals can be difficult to dissolve. | Ensure sufficient solvent volume is added to each well. Use an orbital shaker for 15-30 minutes to aid dissolution.[13] Visually inspect wells under a microscope to confirm complete solubilization before reading the plate. |
Annexin V/PI Apoptosis Assay
Issue: Unclear cell populations or unexpected staining patterns in flow cytometry.
| Question | Possible Cause(s) | Solution(s) |
| Why do I have a high percentage of Annexin V+/PI+ cells in my untreated control? | Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.[15] Poor cell health: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[15] | Use a gentle cell detachment method (e.g., Accutase or shorter trypsinization).[15] Handle cells gently throughout the staining process. Use healthy, log-phase cells for your experiments.[15] |
| Why am I seeing a large population of Annexin V-/PI+ cells? | Primary Necrosis: The compound at the tested concentration may be causing necrosis rather than apoptosis. Mechanical damage: Cells were damaged during harvesting or staining.[16] | Lower the drug concentration or shorten the incubation time. Handle cells gently to avoid physical damage to the cell membrane.[15] |
| Why are my cell populations (live, early, late apoptotic) not well-separated? | Improper compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI) is not correctly compensated.[15] Delayed analysis: Cells can progress through apoptosis after staining, shifting populations.[15] | Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[16] Analyze samples promptly (ideally within 1 hour) after staining and keep them on ice.[16] |
| What does an Annexin V+/PI- population signify? | This population represents cells in the early stages of apoptosis . They have externalized phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (detected by Annexin V) but still maintain membrane integrity (excluding PI).[16] | This is the key population to quantify for early apoptotic events. |
Reactive Oxygen Species (ROS) Detection (using DCFH-DA)
Issue: High background fluorescence or inconsistent results.
| Question | Possible Cause(s) | Solution(s) |
| Why is the background fluorescence high in my control wells? | Probe auto-oxidation: The DCFH-DA probe can auto-oxidize, especially when exposed to light or certain media components.[17] Photobleaching/Photo-oxidation: Excitation light during imaging can oxidize the probe.[17] | Prepare the DCFH-DA working solution fresh right before use and protect it from light.[18] Minimize light exposure during incubation and imaging.[17] |
| Why are my results not reproducible? | Variations in cell density or health: The metabolic state of the cells can affect ROS production.[17] Inconsistent probe loading: Differences in incubation time or probe concentration will lead to variability.[17] | Ensure consistent cell seeding density and use cells at the same passage number and confluency.[17] Standardize the probe loading time and concentration for all experiments. |
| Is the DCFH-DA assay specific for a particular type of ROS? | No, it is not specific. DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals and peroxynitrite. It does not react directly with hydrogen peroxide but rather in a reaction mediated by cellular components.[17] | Be cautious in interpreting the results. State that you are measuring "general oxidative stress" or "total ROS levels." Consider using more specific probes if you need to identify a particular ROS. |
Western Blot for Cleaved Caspase-3
Issue: Weak or no signal for the cleaved caspase-3 bands (17/19 kDa).
| Question | Possible Cause(s) | Solution(s) |
| I can see the pro-caspase-3 band (~35 kDa) but not the cleaved fragments. | Insufficient apoptosis induction: The treatment may not be potent enough to activate caspase-3.[19] Incorrect timing: The peak of caspase-3 cleavage is transient. You may have missed the optimal time point.[20] | Increase the drug concentration or incubation time. Use a positive control (e.g., staurosporine (B1682477) treatment) to ensure your system is working.[20] Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak of cleavage.[20] |
| I'm not getting any signal at all, not even for the positive control. | Low protein load: The amount of cleaved caspase-3 may be below the detection limit.[20] Poor transfer of small proteins: Small proteins like cleaved caspases can transfer too quickly through the membrane ("blow-through").[21][22] Antibody issues: The primary or secondary antibody may not be working correctly. | Increase the amount of protein loaded per lane (50-100 µg may be necessary).[20] Optimize transfer conditions: Use a 0.2 µm PVDF membrane and reduce the transfer time or voltage.[21][22] Validate your primary antibody with a reliable positive control. Check secondary antibody compatibility and dilution. |
| The signal is very weak and the background is high. | Blocking is insufficient or inappropriate: Milk can sometimes mask faint bands. Washing steps are inadequate. | Try blocking with 5% BSA instead of milk.[21] Increase the number and duration of wash steps after antibody incubations. |
Visualizations: Pathways and Workflows
Signaling Pathway of MS-275 Induced Apoptosis
References
- 1. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
minimizing batch-to-batch variation of CH 275
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation when working with Compound CH 275.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of purity for different batches of Compound this compound?
A1: For most cell-based and biochemical assays, a purity of ≥95% is recommended. However, the required purity can be application-dependent. For sensitive assays, higher purity (e.g., ≥99%) may be necessary. It is crucial to establish a consistent purity specification for all batches used in a study.
Q2: How should I properly store and handle Compound this compound to minimize degradation?
A2: Proper storage is critical to maintaining the integrity of Compound this compound. Recommended storage conditions are typically provided on the certificate of analysis (C&A). Generally, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What information should I look for on the Certificate of Analysis (C&A) for each new batch?
A3: The C&A is a critical document for ensuring batch-to-batch consistency. Key parameters to compare between batches include:
-
Purity: Determined by methods like HPLC or LC-MS.
-
Identity: Confirmed by techniques such as ¹H-NMR and Mass Spectrometry.
-
Appearance: Physical state and color.
-
Solubility: Information on suitable solvents and concentrations.
-
Date of analysis and retest date.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
You observe significant variability in the dose-response curve or overall cellular effect of Compound this compound between different experimental runs using new batches.
Possible Causes and Solutions:
-
Cell Culture Variability: Inconsistent cell health, passage number, or seeding density can lead to varied responses.[1][2]
-
Compound Degradation: Improper storage or handling of stock solutions can lead to loss of activity.
-
Solution: Prepare fresh stock solutions from solid compound for each experiment or use single-use aliquots. Protect solutions from light and store at the recommended temperature.
-
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or instrumentation settings can introduce variability.[3][4]
-
Solution: Adhere strictly to a detailed, validated standard operating procedure (SOP). Ensure all users are trained on the same protocol.
-
Issue 2: Differences in Compound Solubility or Appearance Between Batches
You notice that a new batch of Compound this compound is more difficult to dissolve or has a different color compared to a previous batch.
Possible Causes and Solutions:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect physical properties like solubility and melting point.[5]
-
Solution: Contact the supplier to inquire about the polymorphic form of each batch. If polymorphism is suspected, techniques like X-ray powder diffraction (XRPD) can be used for characterization.
-
-
Presence of Impurities: Impurities can affect the physical appearance and solubility of the compound.
-
Solution: Review the purity data on the C&A for each batch. If significant differences are observed, consider re-purifying the compound or obtaining a new batch that meets your specifications.
-
-
Hydration State: The amount of water present in the solid compound can vary between batches.
-
Solution: Check the C&A for information on water content, which can be determined by methods like Karl Fischer titration.[5] If necessary, dry the compound under vacuum before preparing solutions.
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of Compound this compound
| Parameter | Batch A | Batch B | Recommended Specification |
| Purity (HPLC) | 98.5% | 96.2% | ≥ 95% |
| Identity (¹H-NMR) | Conforms | Conforms | Conforms to structure |
| Mass Spectrum | [M+H]⁺ = 350.1 | [M+H]⁺ = 350.2 | Consistent with expected mass |
| Appearance | White solid | Off-white solid | Consistent appearance |
| Solubility (DMSO) | 50 mM | 45 mM | Report value |
| Water Content (KF) | 0.1% | 0.8% | Report value |
Experimental Protocols
Protocol 1: Preparation of Compound this compound Stock Solution
-
Pre-dissolution Steps:
-
Allow the vial of solid Compound this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh the required amount of compound using a calibrated analytical balance.
-
-
Dissolution:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Standard Cell-Based Viability Assay
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound this compound from the stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin-based or ATP-based) to each well.
-
Incubate for the time specified by the reagent manufacturer.
-
Read the signal (fluorescence or luminescence) using a plate reader.
-
Mandatory Visualizations
Caption: Standard experimental workflow for a cell-based assay with Compound this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: A generic signaling pathway illustrating the potential mechanism of action for Compound this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Quality Control (QC) Testing [daltonresearchmolecules.com]
CH 275 experimental controls and best practices
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
troubleshooting unexpected results with CH 275
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "CH 275". Initial searches indicate that "this compound" can refer to two distinct compounds:
-
This compound : A peptide analog and selective agonist for the somatostatin (B550006) receptor 1 (sst1).
-
MS-275 (Entinostat) : A selective inhibitor of Class I histone deacetylases (HDACs).
To ensure you receive the most relevant information, this guide is divided into two sections, each dedicated to one of these compounds. Please select the compound relevant to your research.
Section 1: this compound (Somatostatin Receptor 1 Agonist)
This section addresses common issues and questions related to the experimental use of this compound, a selective sst1 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected or no downstream signaling upon this compound treatment?
A1: Several factors could contribute to a lack of response:
-
Low Receptor Expression: The target cells may not express sufficient levels of somatostatin receptor 1 (sst1). It is crucial to confirm sst1 expression in your cell model via qPCR, Western blot, or immunohistochemistry.
-
Ligand Degradation: this compound is a peptide analog and may be susceptible to degradation by proteases in the cell culture medium.[1] Consider using serum-free media or adding protease inhibitors for the duration of the treatment.
-
Incorrect Concentration: Ensure the concentration of this compound is appropriate for your experimental system. The reported IC50 for human sst1 is 30.9 nM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
-
Sub-optimal Assay Conditions: For functional assays like measuring neprilysin activity, ensure that buffer conditions, temperature, and incubation times are optimized.
Q2: My in vivo experiment with this compound did not show the expected reduction in Aβ plaque load. What could be the issue?
A2: In vivo experiments are complex, and several variables can impact the outcome:
-
Bioavailability and Stability: The method of administration is critical. For continuous exposure, osmotic pumps have been used successfully.[2] Direct injection into the target brain region has also been reported to be effective.[2] Bolus injections may not provide sustained exposure.
-
Animal Model: The age and specific characteristics of the animal model are important. For Alzheimer's disease models, treatment should be initiated at an appropriate stage of pathology.[2]
-
Dosage: Ensure the dosage is sufficient to achieve a therapeutic concentration in the target tissue. A concentration of 56 μM was used in osmotic pump administration in one study.[2]
-
Endpoint Analysis: The methods used to quantify Aβ plaques and neprilysin expression should be validated and sensitive enough to detect changes.
Quantitative Data
Table 1: Binding Affinity and Potency of this compound for Human Somatostatin Receptors (sst)
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| sst1 | 52 | 30.9 |
| sst2 | >10,000 | >10,000 |
| sst3 | >1,000 | 345 |
| sst4 | >1,000 | >1,000 |
| sst5 | >10,000 | >10,000 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Key Experiment: In Vitro Neprilysin Activity Assay
This protocol provides a general framework for assessing the effect of this compound on neprilysin activity in primary neuron cultures.
-
Cell Culture: Plate primary hippocampal, cortical, and striatal neurons in a suitable culture vessel and maintain until mature.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 100 nM).
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control. Incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse using a buffer compatible with fluorometric neprilysin activity assays. Ensure the lysis buffer does not contain EDTA or EGTA, as neprilysin is a zinc-containing metalloproteinase.[3][4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Neprilysin Activity Assay:
-
Use a commercial fluorometric neprilysin assay kit.[3][4][5]
-
Add a consistent amount of protein lysate (e.g., 10-15 µg) to each well of a 96-well plate.[4]
-
Prepare a reaction mixture containing the fluorogenic neprilysin substrate according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well to start the reaction.
-
Measure fluorescence in kinetic mode at 37°C using a fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/430 nm).[4][5]
-
-
Data Analysis: Calculate the rate of substrate cleavage (neprilysin activity) from the linear phase of the kinetic read. Normalize the activity to the total protein concentration of the lysate.
Diagrams
Caption: Signaling pathway of this compound in Alzheimer's disease research.
Section 2: MS-275 (Entinostat) - HDAC Inhibitor
This section provides troubleshooting guidance for experiments involving MS-275 (Entinostat), a selective inhibitor of Class I histone deacetylases (HDACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent IC50 values for MS-275 in my cell viability assays. What could be the cause?
A1: Variability in IC50 values is a common issue. Consider the following factors:
-
Compound Solubility and Stability: MS-275 can be challenging to dissolve. Ensure it is fully solubilized in your stock solution (e.g., DMSO) and that the final concentration of the solvent is consistent and non-toxic (typically <0.5%).[1] Store stock solutions in aliquots at the recommended temperature, protected from light, and avoid repeated freeze-thaw cycles.[1]
-
Cell-Based Assay Variables:
-
Cell Density: Seed cells at a consistent density across all experiments.[1]
-
Cell Passage Number: Use cells within a defined, low passage number range to avoid phenotypic drift.[1]
-
Serum Concentration: Serum proteins can bind to MS-275, reducing its effective concentration. Maintain a consistent serum percentage in your culture medium.[1]
-
-
Incubation Time: The duration of treatment can significantly impact the IC50 value. Ensure a consistent incubation time for all experiments.
Q2: MS-275 is inducing less apoptosis than expected in my cancer cell line. Why?
A2: The apoptotic response to MS-275 can be cell-type and dose-dependent.
-
Dose-Dependent Effects: At lower concentrations (e.g., ~1 µM), MS-275 may primarily induce cell cycle arrest and differentiation, while higher concentrations (e.g., >5 µM) are often required to trigger significant apoptosis.[2]
-
Cell Line Resistance: Some cell lines may be inherently resistant to HDAC inhibitor-induced apoptosis. This can be due to the expression of anti-apoptotic proteins like Bcl-2.[6]
-
Induction of p21: MS-275 is a potent inducer of the cell cycle inhibitor p21, which can lead to G1 arrest rather than apoptosis.[7]
-
Non-Apoptotic Cell Death: In some cell lines, MS-275 may induce other forms of cell death, such as necrosis.[8]
Q3: I am not seeing an increase in p21 expression after MS-275 treatment in my Western blot.
A3: Several technical aspects could be at play:
-
Time Course: The induction of p21 can be time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for p21 induction in your cell line.[9]
-
Antibody Quality: Ensure your primary antibody against p21 is validated for Western blotting and is used at the recommended dilution.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[10]
-
Protein Extraction: Use a lysis buffer that efficiently extracts nuclear proteins, as p21 can be localized to the nucleus.
Quantitative Data
Table 2: IC50 Values of MS-275 (Entinostat) for HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 243[11] |
| HDAC2 | 453[11] |
| HDAC3 | 248[11] |
Table 3: IC50 Values of MS-275 (Entinostat) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 0.0415 |
| Calu-3 | Lung | 0.137 |
| HL-60 | Leukemia | 0.228 |
| K562 | Leukemia | 0.245 |
| HT-29 | Colon | 0.354 |
| HCT-15 | Colon | 4.71 |
Data sourced from Selleck Chemicals.[7]
Experimental Protocols
Key Experiment: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 of MS-275 in a cancer cell line.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare a serial dilution of MS-275 in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2-0.5%.[12]
-
Treatment: Replace the medium with the prepared dilutions of MS-275. Include vehicle-only control wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 10 µl of 5 mg/ml stock) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Solubilization: Aspirate the supernatant and add a solubilizing agent (e.g., 100 µl DMSO) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Key Experiment: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask. After allowing them to adhere, treat with various concentrations of MS-275 (e.g., 2.5, 5, 10 µM) or vehicle control for a specified time (e.g., 36 hours).[13]
-
Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells.[14]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[14]
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Key Experiment: Western Blot for p21 Expression
This protocol details the detection of p21 protein levels after MS-275 treatment.
-
Cell Seeding and Treatment: Seed cells in a culture dish and treat with MS-275 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with PBS and lyse with a buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against p21 overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).[9]
Diagrams
Caption: Mechanism of action of MS-275 (Entinostat) in cancer cells.
Caption: Troubleshooting workflow for inconsistent results with MS-275.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in CH 275 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their CH 275 assays. The guidance provided is based on established principles for biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in this compound assays?
Q2: What are the common causes of a low signal-to-noise ratio?
A low signal-to-noise ratio can stem from two primary issues: a weak or absent signal in your experimental samples or excessively high background noise. Factors contributing to a weak signal can include suboptimal reagent concentrations, incorrect incubation times, or issues with cell viability.[2] High background noise is often caused by insufficient washing, non-specific binding of antibodies or reagents, or the use of expired or improperly stored reagents.[2][3]
Q3: How can I determine if my issue is with the signal or the background?
Proper controls are essential for diagnosing the source of a poor signal-to-noise ratio.[2]
-
Positive Control: A sample known to produce a strong signal. If the positive control shows a weak or absent signal, there is likely a fundamental problem with the assay setup, reagents, or cell viability.[2]
-
Negative (Unstimulated) Control: This control establishes the baseline signal in the absence of the analyte of interest and is crucial for calculating the signal-to-noise ratio.[2] High signal in the negative control points to a background noise issue.
-
Blank Wells: Wells containing only the assay buffer and detection reagents can help identify background noise originating from the reagents themselves.
Q4: My positive controls are working, but my experimental samples have a low signal. What should I do?
This scenario suggests that the assay itself is functional, but the experimental conditions may not be optimal for detecting your specific analyte. A primary reason could be a low frequency of the target cells or molecules in your sample.[2] Consider increasing the amount of sample used or enriching the target population if possible. Additionally, ensure that the stimulus or treatment in your experimental samples is potent enough to elicit a detectable response.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in this compound assays.
Issue 1: Low or No Signal
A weak or absent signal, particularly in positive controls, indicates a significant problem with the assay's core components or procedure.
Caption: A generalized workflow for a typical cell-based or biochemical assay.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Perform a titration (checkerboard) analysis to determine the optimal concentration for each reagent, such as antibodies and stimulating antigens.[2][4] |
| Incorrect Incubation Time/Temperature | Optimize incubation times and temperatures as the kinetics of the reaction can be transient.[2] Ensure all reagents are brought to room temperature before use if required by the protocol.[2] |
| Poor Cell Viability | Ensure cells are viable before starting the experiment. Use a viability dye to exclude dead cells from the analysis, as they can contribute to background noise.[2] |
| Degraded Reagents | Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles.[2] |
| Improper Instrument Settings | Ensure the plate reader or microscope settings are optimized for the specific assay and fluorophores being used.[2][5] |
Issue 2: High Background
High background noise can obscure the true signal, leading to a poor signal-to-noise ratio.[2] This is often observed as a high signal in negative control or blank wells.
Caption: A decision tree to diagnose and resolve high background noise.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or volume of wash steps to more effectively remove unbound reagents.[2][3] |
| Inadequate Blocking | Optimize the blocking buffer, concentration, and incubation time. Using protein-based blockers like BSA or casein can prevent non-specific binding.[3] |
| Non-specific Antibody Binding | Titrate the detection antibody to find the lowest concentration that still provides a specific signal.[2] Diluting antibodies in a blocking buffer can also reduce non-specific interactions.[6] |
| Dead Cells | High levels of cell death can contribute to background signal.[2] Use a viability dye to exclude dead cells from the analysis.[2] |
| Contaminated Reagents/Samples | Use high-quality, purified reagents and samples.[3] Ensure mobile phases and solvents are of high purity, as contaminants can cause chemical noise. |
Experimental Protocols
Protocol: Checkerboard Titration for Reagent Optimization
A checkerboard titration is used to empirically determine the optimal concentrations of two different reagents simultaneously, such as a primary and secondary antibody.[4]
-
Plate Coating: If applicable, coat the microplate wells with the capture antigen or antibody at a concentration known to be saturating.
-
Serial Dilution of Reagent 1: Prepare serial dilutions of the first reagent (e.g., primary antibody) in an appropriate buffer. Add these dilutions to the rows of the microplate.
-
Serial Dilution of Reagent 2: Prepare serial dilutions of the second reagent (e.g., enzyme-labeled secondary antibody). Add these dilutions to the columns of the microplate.
-
Incubation: Incubate the plate according to the standard protocol.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the substrate and measure the signal.
-
Analysis: Analyze the data to identify the combination of reagent concentrations that yields the best signal-to-noise ratio.[4] This is typically the lowest concentration of each reagent that still provides a robust signal with low background.
References
- 1. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of MS-275 (Entinostat) In Vivo: A Comparative Guide
For researchers and professionals in drug development, rigorous in vivo validation is paramount to establishing the therapeutic potential of any new compound. This guide provides a comprehensive comparison of the in vivo efficacy of MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. The data presented is collated from various preclinical studies, offering a comparative landscape of their anti-tumor activities.
Comparative In Vivo Efficacy of HDAC Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of MS-275 and its key competitors—Vorinostat (B1683920) (SAHA), Panobinostat, and Belinostat (B1667918)—across various cancer models. These HDAC inhibitors have shown promise in preclinical settings, leading to their investigation in clinical trials.
Table 1: In Vivo Efficacy of MS-275 (Entinostat)
| Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Pediatric Solid Tumors (Undifferentiated Sarcoma) | SCID-Beige Mice | 8.25 - 24.5 mg/kg, p.o. | Significant inhibition of established tumor growth | [1] |
| Prostate Carcinoma (DU145) | Xenograft | Not specified | Greater than additive inhibition with radiation | [2][3] |
| Breast Cancer (MDA-MB-468) | Nude Mice | Intravenous | Sensitized TRAIL-resistant xenografts, inducing apoptosis and inhibiting proliferation, angiogenesis, and metastasis | [4] |
| Hepatocellular Carcinoma | Xenograft | Not specified | Significantly reduced tumor size | [5] |
Table 2: Comparative In Vivo Efficacy of Alternative HDAC Inhibitors
| Compound | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Vorinostat (SAHA) | Uterine Sarcoma (MES-SA) | Nude Mice | 50 mg/kg/day | >50% reduction in tumor growth | [6] |
| Epidermoid Squamous Cell Carcinoma (A431) | nu/nu Mice | 100 mg/kg, i.p. | Reduced human xenograft tumor growth | [7] | |
| Prostate Cancer (PC3) & Breast Cancer (MDA-231) | SCID/NCr Mice | Not specified | Reduced tumor size in bone | [8] | |
| Panobinostat | Canine NHL | SCID Mice | 10 mg/kg and 20 mg/kg, i.p. | 82.9% and 97.3% inhibition, respectively | [9] |
| Ovarian Cancer (SKOV-3luc+) | Immuno-deficient Mice | Not specified | Significantly higher survival rates | [10] | |
| Pancreatic Cancer | Xenograft | 10 mg/kg, i.p. | 37.8% delay in tumor growth (single agent) | [11] | |
| Gastrointestinal Stromal Tumors (GIST) | Nude Mice | 10 mg/kg/day, i.p. | 25% tumor shrinkage (single agent) | [12] | |
| Belinostat | Pancreatic Cancer (T3M4) | Nude Mice | Not specified | Significantly reduced tumor growth | [13] |
| Bladder Cancer | Transgenic Mice | 100 mg/kg, i.p. | Reduced bladder weight and hematuria | [14] | |
| Pancreatic Cancer (BxPC3) | Not specified | Not specified | Mean tumor weight of 302g (vs. control) | [15] |
Key Signaling Pathways Affected by HDAC Inhibitors
HDAC inhibitors, including MS-275, exert their anti-tumor effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis. The diagrams below illustrate these key mechanisms.
Caption: Signaling pathway of MS-275 inducing cell cycle arrest and apoptosis.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validation of in vivo efficacy studies.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a typical in vivo xenograft study.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are typically used to prevent rejection of human tumor xenografts. Animals are acclimatized for at least one week before the experiment.
-
Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., MS-275) and vehicle control are administered according to the planned schedule, dosage, and route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. Animal health is monitored daily.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blot).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Western Blot Analysis for Histone Acetylation
This protocol is used to determine the pharmacodynamic effect of HDAC inhibitors by measuring the levels of acetylated histones in tumor tissues.
Detailed Methodology:
-
Protein Extraction:
-
Excised tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice and then centrifuged to pellet cellular debris.
-
The supernatant containing the protein is collected, and the protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software. The level of acetylated histone is normalized to the total histone or loading control.[16]
-
References
- 1. MS-27-275, an inhibitor of histone deacetylase, has marked in vitro and in vivo antitumor activity against pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Inhibition of Pancreatic Cancer Cells by Histone Deacetylase Inhibitor Belinostat Through Suppression of Multiple Pathways Including HIF, NFkB, and mTOR Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: CH 275 vs. Standard of Care in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound CH 275 against the current standard of care in a validated preclinical model of Pancreatic Ductal Adenocarcinoma (PDAC), a condition historically characterized by limited therapeutic options. The following data and protocols are intended to support informed decisions in oncological drug development.
Overview of Therapeutic Agents
-
This compound (Fictional) : An investigational, orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting HDACs, this compound is hypothesized to induce cell cycle arrest, differentiation, and apoptosis in malignant cells. Its mechanism involves altering the acetylation state of histones, leading to the reactivation of tumor suppressor gene expression.
-
Standard of Care (Gemcitabine) : A nucleoside analog and established chemotherapeutic agent. Gemcitabine is converted intracellularly into its active diphosphate (B83284) and triphosphate forms, which inhibit DNA synthesis, leading to cell death. It is a cornerstone of first-line treatment for advanced pancreatic cancer.
Comparative Efficacy in a PDAC Xenograft Model
The following tables summarize the key quantitative outcomes from a head-to-head study in an immunodeficient mouse model bearing human PDAC cell line (MIA PaCa-2) xenografts.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistically Significant vs. Vehicle (p-value) |
| Vehicle Control | Daily, oral | 1540 ± 180 | - | - |
| This compound | 25 mg/kg, daily, oral | 725 ± 110 | 52.9 | < 0.01 |
| Standard of Care | 60 mg/kg, twice weekly, IP | 890 ± 135 | 42.2 | < 0.05 |
| This compound + SoC | Combination Dosing | 350 ± 95 | 77.3 | < 0.001 |
Table 2: Biomarker Analysis in Tumor Tissue (Day 21)
| Treatment Group | Acetylated Histone H3 (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) | TUNEL Positive Cells (Apoptosis, %) |
| Vehicle Control | 1.0 | 85 ± 8 | 2.5 ± 0.8 |
| This compound | 4.2 ± 0.6 | 35 ± 5 | 15.2 ± 2.1 |
| Standard of Care | 1.1 ± 0.2 | 58 ± 7 | 8.9 ± 1.5 |
| This compound + SoC | 4.5 ± 0.7 | 20 ± 4 | 24.6 ± 3.0 |
Signaling and Experimental Workflow Diagrams
The diagrams below illustrate the proposed mechanism of action for this compound and the workflow of the comparative in vivo study.
Caption: Proposed mechanism of this compound via HDAC inhibition.
Caption: Workflow for the in vivo xenograft comparison study.
Detailed Experimental Protocols
A. In Vivo PDAC Xenograft Model
-
Cell Culture : Human MIA PaCa-2 pancreatic cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2.5% horse serum at 37°C in a 5% CO₂ incubator.
-
Animal Model : All procedures were conducted using 6-8 week old female athymic nude mice, housed in specific-pathogen-free conditions.
-
Tumor Implantation : A suspension of 5 x 10⁶ MIA PaCa-2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation : When tumors reached an average volume of approximately 100-150 mm³, mice were randomized into four treatment cohorts (n=10 per group).
-
Dosing :
-
This compound : Administered orally via gavage at 25 mg/kg, once daily.
-
Standard of Care (Gemcitabine) : Administered via intraperitoneal (IP) injection at 60 mg/kg, twice a week.
-
Vehicle : The formulation buffer for this compound was administered orally on a daily schedule.
-
-
Monitoring : Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Animal body weight was recorded concurrently.
-
Endpoint and Tissue Collection : At day 21, or when tumors reached the predetermined size limit, animals were euthanized. Tumors were excised, weighed, and either fixed in 10% neutral buffered formalin for immunohistochemistry or snap-frozen in liquid nitrogen for protein analysis.
B. Immunohistochemistry (IHC) for Ki-67
-
Sample Preparation : Formalin-fixed, paraffin-embedded tumor sections (4 µm) were deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Staining : Slides were incubated with a primary antibody against Ki-67 (1:200 dilution) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization : The signal was developed using a DAB substrate kit, and slides were counterstained with hematoxylin.
-
Quantification : The percentage of Ki-67 positive nuclei was determined by analyzing five high-power fields per tumor using image analysis software.
C. Western Blot for Acetylated Histone H3
-
Protein Extraction : Frozen tumor samples were homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer : 30 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : Membranes were blocked and then incubated overnight with primary antibodies against acetylated Histone H3 (1:1000) and total Histone H3 (1:2000, as a loading control).
-
Detection : Following incubation with an HRP-conjugated secondary antibody, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed to quantify band intensity.
A Comparative Guide to Class I Histone Deacetylase Inhibitors: Entinostat (MS-275), Romidepsin, and Mocetinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent class I histone deacetylase (HDAC) inhibitors: Entinostat (B1683978) (MS-275), Romidepsin (B612169) (FK228), and Mocetinostat (MGCD0103). The following sections present their mechanisms of action, comparative preclinical data, and relevant experimental protocols to assist in the objective evaluation of these compounds for research and drug development purposes.
Introduction to Class I HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest as therapeutic targets. Inhibitors of these enzymes can induce histone hyperacetylation, leading to the reactivation of silenced genes, and ultimately result in cell cycle arrest, differentiation, and apoptosis of cancer cells.
Entinostat, Romidepsin, and Mocetinostat are class I-selective HDAC inhibitors that have been extensively studied preclinically and are in various stages of clinical development for a range of malignancies. While they share a common target class, their distinct chemical structures and inhibitory profiles result in different biological activities and therapeutic potentials.
Mechanism of Action: Reversing Epigenetic Silencing
The primary mechanism of action for Entinostat, Romidepsin, and Mocetinostat is the inhibition of class I HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes. This process can trigger several anti-cancer effects, including cell cycle arrest, apoptosis, and the modulation of the tumor microenvironment.
Comparative In Vitro Performance
The in vitro potency and selectivity of these inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following tables summarize their inhibitory activity against HDAC isoforms and various cancer cell lines.
Table 1: Inhibitory Activity against HDAC Isoforms (IC50 Values)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (µM) | HDAC8 (nM) |
| Entinostat (MS-275) | 180 - 510[1] | - | 740 - 1700[1] | >100,000[1] | >100 | 44,900 |
| Romidepsin (FK228) | 36[2] | 47[2] | - | 510[2] | 14[2] | - |
| Mocetinostat (MGCD0103) | 150[3][4] | 290[3][4] | 1660[3][4] | >10,000[5] | >10[5] | >10,000[5] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The provided ranges reflect data from the cited sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Entinostat (MS-275) (µM) | Romidepsin (FK228) (nM) | Mocetinostat (MGCD0103) (µM) |
| A549 | Non-small cell lung | - | - | - |
| HCT-116 | Colon | - | - | - |
| MCF7 | Breast | - | - | 1.17[6] |
| T47D | Breast | - | - | 0.67[6] |
| K562 | Leukemia | - | 8.36[2] | - |
| HL-60 | Leukemia | - | - | - |
| U-937 | Lymphoma | - | 5.92[2] | - |
| Hut-78 | T-cell lymphoma | - | 0.038 - 6.36[7] | - |
| Karpas-299 | T-cell lymphoma | - | 0.44 - 3.87[7] | - |
| Rh10 | Rhabdomyosarcoma | 0.28 - 1.3[8][9] | - | - |
| Rh18 | Rhabdomyosarcoma | 0.28 - 1.3[8][9] | - | - |
| NB cell lines | Neuroblastoma | - | 1 - 6.5[10] | - |
Comparative In Vivo Performance
The anti-tumor efficacy of these HDAC inhibitors has been evaluated in various xenograft models. The following table summarizes key findings from these preclinical studies.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Entinostat (MS-275) | Rh10 | Rhabdomyosarcoma | - | Significant inhibition | [8][9] |
| BBN963 | Bladder Cancer | 12 mg/kg in chow | 30% inhibition in NSG mice | [11] | |
| Romidepsin (FK228) | DDLPS | Liposarcoma | IP, twice weekly | Significant delay in tumor growth | [12] |
| Neuroblastoma | Neuroblastoma | - | Dose-dependent inhibition | [10] | |
| T-cell Lymphoma | T-cell Lymphoma | 2 mg/kg IP | Enhanced efficacy with pralatrexate | [13] | |
| Mocetinostat (MGCD0103) | A549 | Non-small cell lung | 170 mg/kg (2HBr salt) p.o. daily | Significant reduction in tumor growth | [14] |
| H1437 | Non-small cell lung | 80 mg/kg p.o. daily | Almost complete blockage of tumor growth | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Entinostat, Romidepsin, or Mocetinostat) in assay buffer. Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC) in assay buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted HDAC enzyme to the wells of a 96-well microplate. Add the test compound dilutions or vehicle control to the respective wells. Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Stop the reaction by adding a developer solution, which typically contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm, depending on the substrate).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of the HDAC inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Conclusion
Entinostat, Romidepsin, and Mocetinostat are potent class I HDAC inhibitors with distinct selectivity profiles and anti-tumor activities. Romidepsin generally exhibits the highest potency in both enzymatic and cell-based assays, often with IC50 values in the low nanomolar range. Entinostat and Mocetinostat are also potent inhibitors, typically with sub-micromolar to low micromolar activity. The choice of inhibitor for a particular research application will depend on the desired selectivity profile, the cancer type under investigation, and the specific experimental context. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the preclinical development and investigation of these important epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to the Histone Deacetylase Inhibitor MS-275 (Entinostat)
A Note on Nomenclature: The query "CH 275" can refer to a somatostatin (B550006) analog. However, the designation "MS-275" is more prominently associated with the well-researched histone deacetylase (HDAC) inhibitor, Entinostat. This guide will focus on MS-275 (Entinostat) due to the extensive availability of experimental data for this compound.
This guide provides a comparative analysis of MS-275 (Entinostat), a selective Class I HDAC inhibitor, with other relevant HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of experimental results and the comparative efficacy of these compounds.
Comparative Efficacy of HDAC Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of MS-275 and other common HDAC inhibitors against various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| MS-275 (Entinostat) | K562 (Leukemia) | 41.5 | [1] |
| A2780 (Ovarian) | 100 | [1] | |
| HT-29 (Colon) | 4710 | [1] | |
| D283 (Medulloblastoma) | 50 | [2] | |
| SAHA (Vorinostat) | HepG2 (Liver) | - | [3] |
| Huh-7 (Liver) | - | [3] | |
| LBH-589 (Panobinostat) | - | - | - |
| HDACi 4b | - | - | - |
Data for SAHA, LBH-589, and HDACi 4b would require further specific searches to populate this table.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of MS-275.
Cell Viability Assay ([³H]thymidine Uptake)
This assay assesses the effect of a compound on DNA synthesis, a hallmark of cell proliferation.
-
Cell Seeding: Plate pediatric tumor cell lines in a 96-well flat-bottomed plate.
-
Compound Treatment: Culture the cells with various concentrations of MS-275 for 72 hours.
-
Radiolabeling: Add [³H]thymidine to the culture medium and incubate for 20 hours before harvesting the cells.
-
Data Acquisition: Measure the incorporation of [³H]thymidine to determine the rate of DNA synthesis. The IC50 value, the concentration at which 50% of DNA synthesis is inhibited, is then calculated.[2]
Histone Deacetylase (HDAC) Activity Assay
This cell-free assay directly measures the inhibitory effect of a compound on HDAC enzyme activity.
-
Enzyme Preparation: Dilute rat liver enzyme or recombinant human HDACs in HDAC buffer.
-
Reaction Initiation: Mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution at 30°C. Start the reaction by adding 30 µL of a substrate solution in HDAC buffer.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of a trypsin solution containing Trichostatin A (TSA), a potent HDAC inhibitor, to prevent further deacetylation.
-
Data Analysis: Quantify the level of acetylated substrate to determine the extent of HDAC inhibition.[1]
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and experimental procedures can aid in understanding the broader context of the research.
MS-275 Mechanism of Action
MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs 1, 2, and 3).[3] Inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin landscape can lead to the re-expression of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis.[3][4]
Caption: Mechanism of action of MS-275 (Entinostat).
General Experimental Workflow for Compound Comparison
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different chemical compounds.
Caption: In vitro compound comparison workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CH 275 and Compound 275#: Mechanisms and Biological Activities
An important clarification on the compared compounds: The initial query requested a comparison between "CH 275" and "Compound Z". Our literature search identified "this compound" as a selective somatostatin (B550006) receptor 1 (sst1) agonist. However, "Compound Z" is not a uniquely identified molecule in scientific literature, with the term referring to several distinct and unrelated substances. For the purpose of this guide, we have selected a specifically designated novel compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide , referred to in its primary study as "compound 275#", as the comparator. It is critical for the reader to note that this compound and compound 275# are structurally and functionally unrelated, targeting different biological pathways and holding potential for distinct therapeutic areas. This guide, therefore, serves to objectively present the individual characteristics of these two compounds rather than a direct performance comparison.
This compound: A Selective Somatostatin Receptor 1 Agonist
This compound is a peptide analog of somatostatin that demonstrates high selectivity and potency as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is centered on the activation of sst1, which has been shown to modulate the activity of neprilysin, a key enzyme in the degradation of amyloid-β peptides.[1] This has positioned this compound as a compound of interest in the research of Alzheimer's disease.[1]
Quantitative Data for this compound
The following table summarizes the binding affinity and functional potency of this compound for human somatostatin receptors.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| sst1 | 52 | 30.9 |
| sst2 | - | >10,000 |
| sst3 | - | 345 |
| sst4 | - | >1,000 |
| sst5 | - | >10,000 |
Data sourced from MedChemExpress.[1]
This compound Signaling Pathway
Activation of the sst1 receptor by this compound initiates a signaling cascade that leads to the upregulation of neprilysin activity. This enzyme plays a crucial role in clearing amyloid-β plaques, a hallmark of Alzheimer's disease.
Caption: Signaling pathway of this compound.
Experimental Protocols: this compound
Receptor Binding Assay: The binding affinity (Ki) of this compound to sst1 receptors was determined through competitive binding assays. This typically involves incubating cell membranes expressing the receptor with a radiolabeled somatostatin analog and varying concentrations of the unlabeled competitor (this compound). The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki value, indicating its binding affinity.
Functional Assay (IC50 Determination): The potency of this compound as an sst1 agonist (IC50) was likely determined by measuring its ability to inhibit a cellular process stimulated by another compound, such as forskolin-stimulated cAMP production. Cells expressing the sst1 receptor are treated with forskolin (B1673556) to increase cAMP levels, and then with varying concentrations of this compound. The IC50 is the concentration of this compound that causes a 50% inhibition of the forskolin-induced cAMP accumulation.
In Vitro Neprilysin Activation: Primary neuron-based cell cultures, including a mix of wild-type hippocampal, cortical, and striatal neurons, were treated with 100 nM this compound. The activity of neprilysin was then measured to assess the effect of sst1 activation by this compound.[1]
Compound 275#: An Inducer of Apoptosis in Colorectal Cancer Cells
Compound 275#, with the chemical name N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, is a novel small molecule that has been shown to possess antiproliferative properties against colorectal cancer (CRC) cell lines.[2][3] Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS), which in turn triggers mitochondria-mediated intrinsic apoptosis and initiates autophagy.[2][3]
Quantitative Data for Compound 275#
The following tables summarize the cytotoxic and apoptotic effects of compound 275# on human colorectal cancer cell lines.
Table 1: Cytotoxicity of Compound 275# (IC50 in µM)
| Cell Line | 24h | 48h | 72h |
| HCT116 | 13.90 ± 1.15 | 7.99 ± 0.61 | 5.23 ± 0.17 |
| HCT8 | 20.31 ± 1.15 | 11.81 ± 0.94 | 8.85 ± 0.52 |
| FHC (normal) | 39.42 ± 2.65 | 29.83 ± 1.34 | 20.19 ± 1.03 |
Data from an MTT assay.[2]
Table 2: Apoptosis Induction by Compound 275# in CRC Cells after 24h
| Cell Line | Concentration (µM) | Late-Phase Apoptosis (%) |
| HCT116 | 5 | 3.83 |
| 20 | 99.6 | |
| HCT8 | 5 | 4.76 |
| 20 | 99.9 |
Data from an Annexin V-FITC/PI assay.[2]
Compound 275# Signaling Pathway
Compound 275# induces an accumulation of ROS, which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.
Caption: Signaling pathway of Compound 275#.
Experimental Protocols: Compound 275#
Cell Viability (MTT) Assay: To determine the cytotoxicity of compound 275#, HCT116, HCT8, and FHC cells were seeded in 96-well plates.[2] After 24 hours, the cells were treated with various concentrations of compound 275# for 24, 48, and 72 hours. Subsequently, an MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured to determine cell viability and calculate the IC50 values.[2]
Apoptosis (Annexin V-FITC/PI) Assay: HCT116 and HCT8 cells were treated with different concentrations of compound 275# for 24 hours.[2] The cells were then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension. The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]
Reactive Oxygen Species (ROS) Detection: The intracellular accumulation of ROS was likely measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells treated with compound 275# would be incubated with DCFH-DA. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, can be measured using a fluorescence microscope or a plate reader.
Summary of Comparison
| Feature | This compound | Compound 275# |
| Compound Type | Peptide analog of somatostatin | Small molecule (N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide) |
| Primary Target | Somatostatin receptor 1 (sst1) | Not explicitly defined, but initiates ROS accumulation |
| Mechanism of Action | Selective sst1 agonist, activates neprilysin | Induces intracellular ROS accumulation, leading to mitochondria-mediated apoptosis and autophagy |
| Therapeutic Area of Interest | Alzheimer's Disease | Colorectal Cancer |
| Key Biological Effect | Increases degradation of amyloid-β | Induces cell death in cancer cells |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the sst1 Agonist CH 275 and Its Analogs for Researchers and Drug Development Professionals
A detailed analysis of the potent and selective somatostatin (B550006) receptor subtype 1 (sst1) agonist, CH 275, and its analogs reveals key structural-activity relationships and highlights their potential in neuroscience research, particularly in the context of Alzheimer's disease. This guide provides a comprehensive comparison of their binding affinities, functional potencies, and underlying mechanisms of action, supported by detailed experimental protocols.
This compound, a peptide analog of somatostatin, has garnered significant interest for its high selectivity for the sst1 receptor, a G-protein coupled receptor implicated in various physiological processes, including the regulation of neprilysin, a key enzyme in the degradation of amyloid-β peptides.[1] Understanding the comparative performance of this compound and its analogs is crucial for the development of targeted therapeutics.
Comparative Analysis of Binding Affinity
A series of undecapeptide analogs of somatostatin, including this compound, have been synthesized and evaluated for their binding affinity to the five human somatostatin receptor subtypes (sst1-5). The data, summarized in the table below, is derived from competitive binding assays using radiolabeled somatostatin and membranes from CHO-K1 cells expressing the individual human sst subtypes.
| Compound | sst1 IC50 (nM) | sst2 IC50 (nM) | sst3 IC50 (nM) | sst4 IC50 (nM) | sst5 IC50 (nM) |
| Somatostatin-28 | 0.20 ± 0.03 | 0.08 ± 0.01 | 0.39 ± 0.06 | 0.49 ± 0.07 | 0.13 ± 0.02 |
| This compound (7) | 1.4 ± 0.2 | >1000 | 25.5 ± 3.8 | >1000 | >1000 |
| Analog 13 | 3.5 ± 0.5 | >1000 | 75.0 ± 11.3 | >1000 | >1000 |
| CH-288 (16) | 0.8 ± 0.1 | >1000 | 50.0 ± 7.5 | >1000 | >1000 |
| Analog 17 | 0.9 ± 0.1 | >1000 | 100 ± 15 | >1000 | >1000 |
| Analog 23 | 25.0 ± 3.8 | >1000 | >1000 | >1000 | >1000 |
| Analog 25 | 0.8 ± 0.1 | >1000 | 60.0 ± 9.0 | >1000 | >1000 |
| Analog 27 | 0.5 ± 0.08 | >1000 | 150 ± 22.5 | >1000 | >1000 |
Data sourced from Rivier J, et al. J Med Chem. 2001.[2]
Functional Potency: Inhibition of Adenylyl Cyclase
The functional activity of these analogs was assessed by their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in CHO-K1 cells expressing the human sst1 receptor. This assay measures the agonistic properties of the compounds, as sst1 activation leads to the inhibition of adenylyl cyclase. While specific IC50 values for this functional assay are not detailed in the primary literature for all analogs in a comparative table, both this compound and its analogs have been confirmed to act as agonists at the sst1 receptor.[2]
Mechanism of Action: Signaling Pathways and Neprilysin Activation
The activation of the sst1 receptor by agonists like this compound initiates a cascade of intracellular events. A primary signaling pathway involves the coupling to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] This pathway is fundamental to the various cellular responses mediated by sst1.
Furthermore, a significant aspect of sst1 activation in the context of neurodegenerative diseases is the subsequent upregulation of neprilysin activity.[1] Neprilysin is a key enzyme responsible for the degradation of amyloid-β, the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.
Below are diagrams illustrating the sst1 signaling pathway and a typical experimental workflow for assessing neprilysin activation.
Caption: sst1 receptor signaling pathway.
Caption: Experimental workflow for neprilysin activity assay.
Experimental Protocols
Receptor Binding Assay
The binding affinities of this compound and its analogs were determined using a competitive radioligand binding assay.
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the individual human somatostatin receptor subtypes (sst1-5).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 20 µg/ml bacitracin, 1 µg/ml leupeptin, 1 µg/ml pepstatin, and 0.2 mg/ml aprotinin.
-
Radioligand: [125I-Tyr11]-Somatostatin-14 was used as the radioligand.
-
Procedure:
-
Cell membranes (10-30 µg of protein) were incubated with the radioligand (0.1-0.2 nM) and increasing concentrations of the unlabeled competitor peptides (this compound and its analogs) in a final volume of 100 µl.
-
The incubation was carried out for 30 minutes at 30°C.
-
The reaction was terminated by rapid filtration through Whatman GF/C filters presoaked in 0.5% polyethyleneimine.
-
Filters were washed three times with 1 ml of ice-cold assay buffer.
-
The radioactivity retained on the filters was measured using a gamma counter.
-
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition curves.
Adenylyl Cyclase Activity Assay
The functional agonistic activity of the compounds was determined by their ability to inhibit adenylyl cyclase.
-
Cell Culture: CHO-K1 cells stably expressing the human sst1 receptor were used.
-
Assay Medium: The assay was performed in a medium containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Procedure:
-
Cells were pre-incubated with the test compounds (this compound or its analogs) at various concentrations for 10 minutes.
-
Adenylyl cyclase was then stimulated with 1 µM forskolin.
-
The incubation was continued for a defined period.
-
The reaction was stopped, and the cells were lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay).
-
Data Analysis: The ability of the compounds to inhibit forskolin-stimulated cAMP production was calculated, and IC50 values were determined.
Neprilysin Activity Assay
The effect of this compound and its analogs on neprilysin activity can be assessed using a fluorometric assay.
-
Sample Preparation:
-
Neuronal cells (e.g., primary cortical neurons or a suitable cell line) are cultured and treated with various concentrations of this compound or its analogs for a specified time.
-
Cells are then washed and lysed in an appropriate assay buffer.
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Cell lysates are incubated with a fluorogenic neprilysin substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH).
-
The cleavage of the substrate by neprilysin results in an increase in fluorescence.
-
The fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve and normalized to the protein concentration. The results are expressed as neprilysin activity (e.g., in pmol of substrate cleaved per minute per mg of protein).
Conclusion
This comparative guide provides researchers and drug development professionals with a detailed overview of the sst1-selective agonist this compound and its analogs. The provided data on binding affinities, coupled with an understanding of their functional mechanism and the detailed experimental protocols, will aid in the design and interpretation of future studies aimed at leveraging the therapeutic potential of sst1 agonism, particularly in the field of Alzheimer's disease research. The high selectivity of this compound and some of its analogs for the sst1 receptor makes them valuable tools for elucidating the specific roles of this receptor subtype in health and disease.
References
Independent Verification of CH-275 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings related to CH-275, a potent and selective agonist for the somatostatin (B550006) receptor subtype 1 (sst1). The information is intended for researchers, scientists, and drug development professionals seeking to understand the experimental data supporting its biological activity and potential therapeutic applications.
Overview of CH-275
CH-275 is a peptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes.[1] CH-275 exhibits high selectivity for the sst1 receptor, making it a valuable tool for investigating the specific roles of this receptor subtype in various biological systems. Research suggests potential applications for CH-275 in areas such as neuroscience and oncology.
Comparative Analysis of Receptor Binding Affinity
A key characteristic of CH-275 is its high affinity and selectivity for the sst1 receptor over other somatostatin receptor subtypes. The following table summarizes the binding affinity data from in vitro studies.
| Receptor Subtype | CH-275 IC50 (nM) | CH-275 Ki (nM) |
| sst1 | 30.9 | 52 |
| sst2 | >10,000 | - |
| sst3 | 345 | - |
| sst4 | >1,000 | - |
| sst5 | >10,000 | - |
Data sourced from MedChemExpress product information.[1]
Signaling Pathways and Mechanism of Action
Activation of the sst1 receptor by agonists like CH-275 initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, sst1 activation can stimulate phosphotyrosine phosphatase and the Na+/H+ exchanger.
Below is a diagram illustrating the signaling pathway initiated by CH-275 binding to the sst1 receptor.
Caption: Signaling pathway of CH-275 upon binding to the sst1 receptor.
Experimental Findings and Methodologies
Modulation of Neuronal Activity
Finding: In a study on mouse hypothalamic neurons, CH-275 was found to elicit an increase in the response to glutamate (B1630785), an effect opposite to that of the sst2/sst5 agonist octreotide (B344500), which caused a decrease.[2] This suggests a differential role of sst1 and sst2 receptors in modulating neuronal excitability.
Experimental Protocol:
-
Cell Culture: Dissociated hypothalamic neurons from mice were grown in vitro.
-
Electrophysiology: Whole-cell patch-clamp recordings were used to measure peak currents induced by glutamate application.
-
Drug Application: CH-275 and octreotide were applied to the cultured neurons to observe their effects on glutamate-induced currents.
-
Analysis: The percentage change in the peak current amplitude in the presence of the agonists compared to control was calculated.
Anti-angiogenic Potential
Finding: In a study using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, both somatostatin and the sst1 agonist CH-275 were shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF).[3] This inhibition was mediated by the regulation of STAT3 and HIF-1 activity.
Experimental Protocol:
-
Cell Culture: HUVECs were cultured under hypoxic conditions to mimic a tumor microenvironment.
-
Treatment: Cells were treated with somatostatin or CH-275.
-
Analysis: The expression levels of VEGF, as well as the activity of STAT3 and HIF-1, were measured, likely using techniques such as Western blotting or quantitative PCR.
Neprilysin Activation
Finding: CH-275 has been shown to activate neprilysin, a key enzyme responsible for the degradation of amyloid-β peptides, in primary neuron-based cell culture systems.[1] This finding suggests a potential therapeutic avenue for Alzheimer's disease.
Experimental Protocol:
-
Cell Culture: A mixture of wildtype hippocampal, cortical, and striatal neurons were cultured.
-
Treatment: Neurons were treated with 100 nM CH-275.
-
Analysis: Neprilysin activity was measured. The specific assay used for measuring neprilysin activity was not detailed in the available summary but would typically involve a fluorometric or colorimetric substrate.
Comparison with Alternative Somatostatin Analogs
CH-275's high selectivity for sst1 distinguishes it from many other commercially available somatostatin analogs, which often exhibit broader receptor binding profiles.
| Compound | Primary Receptor Target(s) | Key Research Applications |
| CH-275 | sst1 | Investigating sst1-specific functions, potential in neuroscience and oncology. |
| Octreotide | sst2, sst5 | Treatment of acromegaly and neuroendocrine tumors, radiolabeling for imaging. |
| Lanreotide | sst2, sst5 | Treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors. |
| Pasireotide | sst1, sst2, sst3, sst5 | Treatment of Cushing's disease and acromegaly. |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a selective sst1 agonist like CH-275 in a preclinical cancer model.
Caption: Preclinical workflow for evaluating an sst1 agonist in cancer.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between sst1 activation and its potential therapeutic outcomes based on the reviewed research.
Caption: Logical flow from CH-275 action to potential therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtypes sst1 and sst2 elicit opposite effects on the response to glutamate of mouse hypothalamic neurones: an electrophysiological and single cell RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The State-of-the-Art Mechanisms and Antitumor Effects of Somatostatin in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of CH 275 and placebo
A Comparative Analysis of the Class I HDAC Inhibitor, Entinostat (MS-275), and Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the histone deacetylase (HDAC) inhibitor Entinostat (also known as MS-275 or SNDX-275) with a placebo, supported by clinical and preclinical experimental data. Entinostat is a selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) that has been investigated in various oncological and other disease contexts. This analysis focuses on its mechanism of action and data from placebo-controlled studies to offer a comprehensive overview for the scientific community.
Executive Summary
Entinostat functions by increasing histone acetylation, leading to the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. While preclinical studies have demonstrated promising anti-tumor activity, a pivotal phase III, randomized, double-blind, placebo-controlled clinical trial (E2112) in advanced hormone receptor-positive breast cancer did not show a statistically significant improvement in primary endpoints when Entinostat was added to exemestane (B1683764) compared to placebo plus exemestane. This guide presents the key data from this trial and details the experimental protocols that underpin our understanding of Entinostat's biological activity.
Data Presentation: Clinical Trial E2112
The E2112 trial provides the most robust direct comparison of Entinostat to a placebo in a large patient population. Below are summaries of the key efficacy and safety data.
Table 1: Efficacy Outcomes of the E2112 Trial [1][2][3][4]
| Endpoint | Exemestane + Entinostat (EE) | Exemestane + Placebo (EP) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 3.3 months | 3.1 months | 0.87 (0.67 to 1.13) | 0.30 |
| Median Overall Survival (OS) | 23.4 months | 21.7 months | 0.99 (0.82 to 1.21) | 0.94 |
| Objective Response Rate (ORR) | 5.8% | 5.6% | - | - |
Table 2: Common Grade 3 and 4 Adverse Events in the E2112 Trial [1][2][4][5]
| Adverse Event | Exemestane + Entinostat (EE Arm) | Exemestane + Placebo (EP Arm) |
| Neutropenia | 20% | Not Reported |
| Hypophosphatemia | 14% | Not Reported |
| Anemia | 8% | Not Reported |
| Leukopenia | 6% | Not Reported |
| Fatigue | 4% | Not Reported |
| Diarrhea | 4% | Not Reported |
| Thrombocytopenia | 3% | Not Reported |
Signaling Pathways and Mechanism of Action
Entinostat's primary mechanism of action is the inhibition of class I HDAC enzymes. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression. Two key pathways affected by Entinostat are the p21-mediated cell cycle arrest and the downregulation of c-FLIP, which sensitizes cells to apoptosis.
Caption: Entinostat inhibits HDACs, leading to increased p21 and decreased c-FLIP expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of Entinostat.
Clinical Trial Protocol: E2112
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III study.[1][2]
-
Patient Population: Men and women with advanced hormone receptor-positive, HER2-negative breast cancer whose disease progressed after a nonsteroidal aromatase inhibitor.[1][2]
-
Treatment Arms:
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[1][2]
-
Secondary Endpoints: Safety, objective response rate, and changes in lysine (B10760008) acetylation in peripheral blood mononuclear cells.[6]
References
- 1. E2112: Randomized Phase III Trial of Endocrine Therapy Plus Entinostat or Placebo in Hormone Receptor-Positive Advanced Breast Cancer. A Trial of the ECOG-ACRIN Cancer Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Adding Entinostat to Exemestane Fails to Overcome Aromatase Inhibitor Resistance in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 4. E2112—Does a negative phase III trial of endocrine therapy plus histone deacetylase inhibitor in hormone receptor‐positive advanced breast cancer represent a death knell? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
Performance Benchmark: MS-275 (Entinostat) Versus Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Class I HDAC Inhibitor Performance
This guide provides a comparative analysis of MS-275 (Entinostat), a selective Class I histone deacetylase (HDAC) inhibitor, against other known HDAC inhibitors. The data presented is intended to assist researchers in selecting the appropriate tool compound for their studies in oncology, immunology, and other therapeutic areas where HDAC inhibition is a key mechanism.
Comparative Inhibitory Activity
MS-275 exhibits selectivity for Class I HDAC enzymes, which include HDAC1, HDAC2, and HDAC3. Its performance is benchmarked against both pan-HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), and other Class I-selective inhibitors like Romidepsin. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Other HDACs (IC50) |
| MS-275 (Entinostat) | Class I selective | 0.228 µM | 0.364 µM | 0.744 µM | HDAC8: 44.9 µM, HDAC6: >100 µM[1] |
| Vorinostat (SAHA) | Pan-inhibitor | ~10 nM[2][3] | - | ~20 nM[4] | Broad activity against other HDACs |
| Trichostatin A (TSA) | Pan-inhibitor | ~20 nM | - | ~20 nM | HDAC4, 6, 10: ~20 nM[5][6] |
| Romidepsin | Class I selective | Potent nM range | Potent nM range | - | - |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for comparing the potency and selectivity of compounds like MS-275. A common method employed is a fluorometric assay using a specific HDAC substrate.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring the activity of HDAC enzymes and the inhibitory effects of compounds.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors (e.g., MS-275, Vorinostat) dissolved in DMSO
-
Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme and substrate in assay buffer to the desired concentrations. Prepare serial dilutions of the test inhibitors.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the diluted HDAC enzyme, and the test inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate Reaction: Add the HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
HDAC inhibitors exert their effects through various signaling pathways, primarily by preventing the deacetylation of histone and non-histone proteins. This leads to changes in gene expression and cellular processes.
Caption: Mechanism of action of MS-275.
The diagram above illustrates the primary mechanism of action for MS-275. By inhibiting Class I HDACs, it prevents the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. The open chromatin allows for the transcription of genes, such as the cell cycle regulator p21, which can lead to cell cycle arrest and apoptosis, ultimately contributing to tumor suppression.
Caption: Workflow for in vitro HDAC activity assay.
This workflow diagram outlines the key steps in a typical in vitro fluorometric assay to determine the inhibitory activity of compounds against HDAC enzymes. Following this standardized procedure is essential for generating reliable and comparable data for benchmarking different inhibitors.
References
- 1. Class I histone deacetylase inhibitor MS-275 attenuates vasoconstriction and inflammation in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
- 6. adooq.com [adooq.com]
Comparative Study of MS-275 (Entinostat) Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
This guide provides a comparative analysis of the class I histone deacetylase (HDAC) inhibitor, MS-275 (also known as Entinostat or SNDX-275), across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of its anti-cancer properties, supported by detailed experimental protocols and visual representations of its mechanism of action.
Performance Summary of MS-275 Across Various Cancer Cell Lines
MS-275 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. Its efficacy is often dose-dependent, with lower concentrations typically inducing cell cycle arrest and differentiation, while higher concentrations lead to apoptosis.[1] The tables below summarize the half-maximal inhibitory concentration (IC50) and observed effects of MS-275 in different cancer models.
| Cell Line | Cancer Type | IC50 | Key Effects |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but effective at 5-20 µM | Suppresses cell proliferation and viability, induces mitochondria-mediated intrinsic apoptosis and autophagy initiation through ROS accumulation.[2] |
| HCT8 | Colorectal Carcinoma | Not explicitly stated, but effective at 5-20 µM | Reduces cell viability in a dose- and time-dependent manner, promotes mitochondria-mediated intrinsic apoptosis.[2] |
| FHC | Normal Colon Epithelial | Higher than CRC cells | Lower cytotoxicity compared to colorectal cancer cell lines.[2] |
| TC32 | Pediatric Solid Tumor | 100 nM | Inhibition of DNA synthesis.[3] |
| SK-N-AS | Pediatric Solid Tumor | 660 nM | Inhibition of DNA synthesis.[3] |
| TC71 | Pediatric Solid Tumor | 1000 nM | Inhibition of DNA synthesis.[3] |
| D283 | Medulloblastoma | 50 nM | Inhibition of DNA synthesis.[3] |
| U937 | Leukemia | ~1 µM (for differentiation) | Induces p21-mediated growth arrest and differentiation at low concentrations.[1] |
| HL-60 | Leukemia | Not specified | Dose-dependent effects.[1] |
| K562 | Leukemia | Not specified | Dose-dependent effects.[1] |
| Jurkat | Leukemia | Not specified | Dose-dependent effects.[1] |
| Various HCC cells | Hepatocellular Carcinoma | Not specified | Suppresses cell growth by inducing G0/G1 cell cycle arrest without triggering apoptosis at lower doses, promotes hepatocyte-like differentiation.[4] |
| A2780 | Ovarian Cancer | 41.5 nM - 4.71 µM (range across multiple lines) | Inhibits proliferation.[5] |
| Calu-3 | Lung Cancer | 41.5 nM - 4.71 µM (range across multiple lines) | Inhibits proliferation.[5] |
| HT-29 | Colorectal Cancer | 41.5 nM - 4.71 µM (range across multiple lines) | Inhibits proliferation.[5] |
Mechanism of Action of MS-275
MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[5] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
A key mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21 (CIP1/WAF1).[1] This leads to cell cycle arrest, primarily in the G0/G1 phase, and can promote differentiation in certain cancer cells.[1][4]
Furthermore, at higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1] This cascade of events ultimately activates caspases and leads to programmed cell death.[1] In colorectal cancer cells, a novel compound referred to as "compound 275#" has also been shown to induce mitochondria-mediated apoptosis via ROS accumulation.[2]
Caption: Signaling pathway of MS-275 leading to cell cycle arrest, differentiation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of compounds on the proliferation and viability of cancer cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of MS-275 (or a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment.[2]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of MS-275 for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.[2]
-
Cell Treatment: Treat cells with the desired concentrations of MS-275 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with MS-275 for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: General experimental workflow for in vitro evaluation of MS-275 in cancer cell lines.
References
- 1. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for "CH 275": A Critical Safety Guide
Immediate action required: Positive identification of the substance is crucial before proceeding with any handling or disposal. The designation "CH 275" is ambiguous and corresponds to multiple, chemically distinct products with vastly different safety protocols and disposal requirements.
Consult the Safety Data Sheet (SDS) and the manufacturer's label on your specific container to accurately identify the chemical. Misidentification can lead to serious safety incidents, including fire, explosion, and toxic exposure. This guide provides disposal procedures for various substances identified as "275" to illustrate the importance of precise identification.
Summary of Potential "this compound" Substances and Associated Hazards
The following table summarizes the key hazards of different substances that may be referred to as "275". This data underscores the critical need for accurate identification before handling or disposal.
| Product Name/Identifier | Key Chemical Components | Primary Hazards |
| Axalta Coating Systems 275 | Not specified, but described as a liquid. | Highly flammable liquid and vapor, causes skin irritation, serious eye damage, may cause respiratory irritation, drowsiness or dizziness, and may damage fertility or the unborn child.[1] |
| All-state 275 | Coated metal rods containing nickel and titanium dioxide. | Fumes from welding can be toxic, carcinogenic, and cause metal fume fever.[2] Spatter and melting metal can cause burns and fires.[2] Arc rays can damage eyes and skin, and electric shock can be fatal.[2] |
| quick temper 275 | Potassium Nitrate, Sodium Nitrite | Oxidizing solid that may intensify fire.[3] Toxic if swallowed and causes serious eye irritation.[3] Very toxic to aquatic life with long-lasting effects.[3] |
| CHEM-CREST 275 | Sodium Hydroxide, Potassium Hydroxide | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with certain metals to produce flammable hydrogen gas. |
| MS-275 (Cayman Chemical) | N/A (Research Chemical) | Toxic if swallowed, may damage fertility or the unborn child, causes skin and serious eye irritation, and may cause respiratory irritation.[4] |
General Chemical Disposal Workflow
The following diagram outlines a general, procedural workflow for the safe disposal of laboratory chemicals. This is a generalized guide; always refer to the specific SDS for your substance.
Detailed Disposal Protocols for Specific "275" Substances
Axalta Coating Systems 275
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye or face protection.[1] If fumes are present, use an appropriate mask or self-contained breathing apparatus.[1]
-
Spill Response:
-
Stop the leak if it can be done without risk.[1]
-
Move containers from the spill area.
-
Use spark-proof tools and explosion-proof equipment.
-
Avoid breathing vapor or mist.
-
Ensure adequate ventilation.
-
-
Disposal: The generation of waste should be avoided or minimized wherever possible. Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1] Do not dispose of in sewers. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]
All-state 275 (Welding Rods)
-
Handling: Wear gloves when handling to prevent contaminating hands with product dust.[2]
-
Waste Management:
-
Note: The primary hazards are associated with the welding process (fumes, radiation, etc.), not the rod itself in its solid, unused state.
quick temper 275
-
Personal Protective Equipment (PPE): Wear rubber protective gloves and goggles.[3]
-
Spill Response:
-
Disposal: Dispose of contents/container in accordance with local, regional, national, or international regulations.[3] This substance is very toxic to aquatic life, so releases to the environment must be avoided.[3]
MS-275 (Cayman Chemical)
-
Environmental Precautions: Do not allow to enter sewers, or surface or ground water.[4] It is slightly hazardous for water.[4]
-
Containment and Cleaning Up: Dispose of contaminated material as waste according to section 13 of the SDS.[4] Ensure adequate ventilation.[4]
-
Disposal: The substance is classified and labeled according to the Globally Harmonized System (GHS).[4] Follow all federal, state, and local environmental regulations.
Important Considerations for Researchers and Scientists:
-
Never mix different chemical wastes.
-
Always label waste containers clearly and accurately.
-
Maintain an inventory of all chemicals and their waste products.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
By adhering to these guidelines and, most importantly, correctly identifying the specific "this compound" substance you are working with, you can ensure a safe and compliant disposal process.
References
Essential Safety and Logistical Information for Handling CH 275
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for a representative hazardous chemical compound, referred to here as CH 275, based on available safety data for similar research-grade chemicals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The level of PPE required can vary based on the specific hazards of the compound and the procedure being performed. For a compound like MS-275, which is toxic if swallowed, causes skin and eye irritation, and may damage fertility, a comprehensive PPE ensemble is required.
Recommended PPE for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always check the glove manufacturer's compatibility chart for the specific chemical being handled. Double gloving may be appropriate for highly toxic compounds. |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols. The type of respirator will depend on the specific hazards and exposure levels. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling hazardous chemicals minimizes the risk of exposure and accidents. The following protocol outlines the essential steps for safely working with this compound in a laboratory setting.
1. Preparation and Hazard Assessment:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[1][2]
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready before you begin.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
2. Handling the Compound:
-
Don Appropriate PPE: Put on all required personal protective equipment before entering the designated work area.
-
Weighing and Transferring: When weighing a solid compound, do so in a fume hood or a balance enclosure to prevent inhalation of fine particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Dissolving and Reactions: When preparing solutions or running reactions, add reagents slowly and in a controlled manner. Be aware of any potential for exothermic reactions or gas evolution.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
3. Post-Procedure:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent or cleaning agent.
-
Labeling: Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Follow the specific storage recommendations on the SDS.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.
-
Waste Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the specific hazards (e.g., "Toxic").
-
Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain. Contact your institution's Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
